Niobium sulfide
Description
Structure
2D Structure
Properties
IUPAC Name |
sulfanylideneniobium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Nb.S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPFJVOIAWPAAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Nb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NbS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065263 | |
| Record name | Niobium sulfide (NbS) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12164-38-4, 39290-91-0 | |
| Record name | Niobium sulfide (NbS) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12164-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Niobium sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39290-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Niobium sulfide (NbS) | |
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| Record name | Niobium sulfide (NbS) | |
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| Record name | Niobium sulfide (NbS) | |
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| Record name | Niobium sulphide | |
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Synthesis Methodologies for Niobium Sulfide Compounds
Solution-Based and Wet Chemical Routes for Niobium Sulfide (B99878) Nanomaterials
Solution-based synthesis methods, also known as wet chemical routes, involve chemical reactions in a liquid medium to produce nanomaterials. These techniques are often cost-effective, scalable, and offer excellent control over the size, shape, and phase of the resulting nanoparticles.
Hydrothermal and solvothermal synthesis are widely used methods for producing crystalline niobium sulfide (NbS) nanomaterials. These techniques involve a chemical reaction in a sealed vessel, typically a Teflon-lined stainless-steel autoclave, where a solvent is heated above its boiling point to generate high pressure. If the solvent is water, the method is termed hydrothermal; if it is a non-aqueous solvent, it is called solvothermal. This approach is regarded as straightforward and effective for obtaining materials with high crystallinity.
In a typical hydrothermal synthesis of this compound, water-soluble precursors are used. For example, niobium nitrate (B79036) hexahydrate (NbH₁₂NO₉) can be used as the niobium source and sodium sulfide hydrate (B1144303) (Na₂S·9H₂O) as the sulfur source. These precursors are dissolved in deionized water, mixed, and then sealed in an autoclave. The vessel is then heated to a specific temperature, for instance 120°C, for several hours to allow the reaction to proceed. The ideal temperature range for this method is generally between 120°C and 250°C. After the reaction, the resulting product is washed to remove impurities and dried. This simple hydrothermal process has been successfully used to synthesize NbS, as well as binary composites like niobium silver sulfide (NbAg₂S) by including a silver precursor.
Solvothermal synthesis follows a similar principle but uses organic solvents. For the synthesis of copper indium gallium sulfide (CIGS) nanoparticles, a related chalcogenide material, ethylenediamine (B42938) has been used as the solvent. The choice of solvent can influence the coordination of the metal precursors and the nucleation of the resulting sulfide, allowing for phase-selective synthesis. These methods are advantageous for producing various nanostructured materials, including composites with materials like reduced graphene oxide (rGO) for applications in energy storage.
Interactive Table: Hydrothermal/Solvothermal Parameters for this compound Synthesis
| Method | Niobium Precursor | Other Precursors | Solvent | Temperature (°C) | Duration (h) | Product | Reference(s) |
| Hydrothermal | Niobium nitrate hexahydrate (NbH₁₂NO₉) | Sodium sulfide hydrate (Na₂S·9H₂O) | Deionized Water | 120 | 6 | NbS | |
| Hydrothermal | This compound (NbS) | Silver sulfide (Ag₂S) | Deionized Water | Not specified | Not specified | Niobium silver sulfide (NbAg₂S) | |
| Solvothermal | CuCl₂·2H₂O, InCl₃, Ga(acac)₃ | Sulfur powder | Ethylenediamine | 200 | 24 | CIGS (related sulfide) |
Colloidal synthesis is a powerful bottom-up approach for producing high-quality, size- and shape-controlled niobium disulfide (NbS₂) nanocrystals. xtxingtech.comgoogle.com This "wet chemical" method involves the reaction of molecular precursors in a high-boiling-point organic solvent containing surfactant molecules. nih.gov The surfactants cap the surface of the growing nanocrystals, preventing aggregation and allowing for precise engineering of their final morphology. xtxingtech.comgoogle.com
A common procedure for colloidal synthesis of NbS₂ nanosheets uses niobium(V) chloride (NbCl₅) as the niobium source and carbon disulfide (CS₂) as the sulfur source. xtxingtech.comgoogle.com Oleylamine (OLA) often serves multiple roles as the solvent, surfactant, and reducing agent. xtxingtech.comgoogle.com The synthesis begins with dissolving NbCl₅ in OLA, followed by heating to remove water and oxygen. xtxingtech.com Then, at a high temperature (e.g., 280-320°C), CS₂ is injected, which reacts to form H₂S gas that subsequently reacts with the niobium precursor to form NbS₂ monomers. xtxingtech.com These monomers then nucleate and grow into nanocrystals. xtxingtech.com
The final morphology of the NbS₂ nanocrystals can be tuned by controlling the reaction dynamics, such as the growth temperature and the amount of the sulfur precursor (CS₂). xtxingtech.comgoogle.com For example, by varying the reaction temperature (280°C, 300°C, 320°C) and the amount of CS₂ (10, 30, 60 mmol), the resulting structures can be modulated from ultrathin nanosheets to more complex, self-assembled hierarchical structures. xtxingtech.com This control over nanocrystal size, thickness, and structure is crucial for tailoring the material's properties for specific applications. xtxingtech.comoxinst.comgoogle.com The synthesized nanocrystals are typically recovered by precipitation and washing steps. xtxingtech.com
Interactive Table: Colloidal Synthesis Parameters for this compound Nanocrystals
| Niobium Precursor | Sulfur Source | Solvent/Surfactant | Temperature (°C) | Key Findings | Product | Reference(s) |
| NbCl₅ | Carbon Disulfide (CS₂) | Oleylamine (OLA) | 280 - 320 | Morphologies (ultrathin nanosheets to hierarchical structures) can be tuned by adjusting temperature and CS₂ amount. | NbS₂ Nanosheets/ Nanocrystals | xtxingtech.comgoogle.com |
| NbCl₅ | 1-Dodecanethiol (1-DDT), CS₂ | Oleylamine (OLA) | 300 | Synthesis of NbS₂ nanosheets as a precursor for other sulvanite nanocrystals. | NbS₂ Nanosheets | emsdiasum.com |
Exfoliation Techniques for Two-Dimensional this compound Layers
The isolation of two-dimensional (2D) layers of niobium disulfide is of significant interest due to the unique electronic and catalytic properties that emerge at the nanoscale. Several exfoliation techniques have been developed to separate the layers of bulk NbS₂ crystals, which are held together by weak van der Waals forces.
Mechanical Exfoliation: This "top-down" method involves using an adhesive material, such as scotch tape, to peel off thin layers from a bulk NbS₂ crystal. researchgate.net While capable of producing high-quality, pristine flakes with well-defined crystalline structures, mechanical exfoliation typically results in low yields and small flake sizes, often on the micrometer scale, with limited control over the thickness. d-nb.infofrontiersin.org This technique is primarily used for fundamental research and characterization of the intrinsic properties of NbS₂.
Liquid-Phase Exfoliation (LPE): LPE is a more scalable approach for producing larger quantities of 2D NbS₂ nanosheets. This method involves the sonication of bulk NbS₂ powder in a suitable solvent. The ultrasonic energy helps to overcome the van der Waals forces between the layers, resulting in the exfoliation of nanosheets, which are then stabilized in the solvent. The choice of solvent is critical for successful exfoliation and dispersion. N-methyl-2-pyrrolidone (NMP) and isopropanol (B130326) (IPA) are commonly used solvents. rscf.ru LPE can be combined with other techniques, such as chemical intercalation, to enhance the exfoliation efficiency. For instance, intercalation of lithium ions into the NbS₂ structure, followed by exfoliation in water, can yield single- or few-layer nanosheets. d-nb.info
Electrochemical Exfoliation: This technique offers a robust and scalable method for producing uniform, few-layer NbS₂ nanosheets. researchgate.netfrontiersin.org In a typical setup, a bulk NbS₂ crystal is used as an electrode in an electrolyte solution. By applying an alternating current, the intercalation of ions from the electrolyte into the NbS₂ layers is facilitated, leading to the expansion and subsequent exfoliation of the layers. researchgate.netfrontiersin.org This method can produce nanosheets with a thickness of around 3 nm and lateral sizes of several micrometers. researchgate.netfrontiersin.org
Glue-Assisted Grinding Exfoliation: A novel exfoliation method involves grinding bulk NbS₂ in the presence of a "glue," such as carboxymethyl cellulose (B213188) (CMC). acs.orgnih.gov The polymeric nature of the glue assists in separating the layers and keeping them dispersed, leading to the formation of high-quality nanoplates. nih.gov
Table 1: Comparison of Exfoliation Techniques for this compound
| Technique | Advantages | Disadvantages | Typical Flake Size |
|---|---|---|---|
| Mechanical Exfoliation | High crystal quality, pristine flakes | Low yield, small flake size, poor thickness control | Micrometers d-nb.infofrontiersin.org |
| Liquid-Phase Exfoliation | Scalable, can produce large quantities | Can introduce defects, requires solvent removal | Varies with conditions |
| Electrochemical Exfoliation | Scalable, produces uniform, few-layer nanosheets | Can be complex, may require specific electrolytes | ~2 µm lateral size researchgate.netfrontiersin.org |
| Glue-Assisted Grinding | High-quality nanoplates | Newer technique, may require specific "glues" | Not specified |
Solid-State Reaction Pathways for Bulk this compound Synthesis
Conventional solid-state reactions are a primary method for synthesizing bulk quantities of this compound, which can then be used as a precursor for exfoliation or in applications where bulk material is suitable. These reactions typically involve the direct reaction of niobium metal powder with sulfur at high temperatures in an evacuated and sealed quartz ampoule. arxiv.orgacs.orgrsc.org
The stoichiometry of the reactants and the reaction temperature are critical parameters that determine the phase of the resulting this compound. The two most common polytypes of NbS₂ are the hexagonal 2H phase and the rhombohedral 3R phase. rsc.org The 3R-NbS₂ polytype tends to form in stoichiometric or sulfur-deficient conditions, while an excess of sulfur is generally required for the formation of the 2H-NbS₂ polytype. arxiv.orgrsc.org A systematic study has shown that phase-pure 2H-NbS₂ is only formed in a narrow temperature and stoichiometry range. arxiv.orgrsc.org For example, reacting niobium and sulfur powders at temperatures between 600 °C and 950 °C for several days can yield different phases depending on the precise conditions. arxiv.orgrsc.org
Another solid-state approach involves the sulfidation of niobium precursors. For instance, nanosheets of 3R-NbS₂ have been synthesized by reacting a niobium-hexadecylamine (HDA) complex with H₂S gas in a nitrogen atmosphere at 950 °C. rsc.org This method produces single-phase 3R-NbS₂ without any oxide impurities. rsc.org Similarly, the sulfidation of layered niobium oxide precursors, such as K₄Nb₆O₁₇·3H₂O, with a H₂S/N₂ gas mixture at 750 °C can yield crystalline K₀.₃₄(H₂O)₀.₇NbS₂. researchgate.netosti.govnii.ac.jp
Table 2: Influence of Synthesis Parameters on this compound Phase in Solid-State Reactions
| Niobium Source | Sulfur Source | Temperature (°C) | Sulfur Stoichiometry | Resulting Phase | Reference |
|---|---|---|---|---|---|
| Nb powder | S powder | 600-950 | Stoichiometric or deficient | 3R-NbS₂ | arxiv.orgrsc.org |
| Nb powder | S powder | 600-950 | Excess | 2H-NbS₂ | arxiv.orgrsc.org |
| Nb-HDA complex | H₂S gas | 950 | N/A | 3R-NbS₂ | rsc.org |
| K₄Nb₆O₁₇·3H₂O | H₂S/N₂ gas | 750 | N/A | K₀.₃₄(H₂O)₀.₇NbS₂ | researchgate.netosti.govnii.ac.jp |
Advanced Synthesis Strategies for Controlled Morphology and Phase Purity in this compound
To further tailor the properties of this compound for specific applications, advanced synthesis strategies have been developed to control its morphology, phase purity, and architecture.
Template-assisted synthesis provides a powerful route to create this compound with well-defined nanostructures. This approach can utilize either hard or soft templates.
Hard Templates: Mesoporous materials, such as mesoporous carbon, can serve as hard templates for the synthesis of nanostructured this compound. For example, hollow niobium oxide nanospheres have been synthesized using a three-dimensional mesoporous carbon template. nih.gov While this example is for the oxide, the principle can be extended to sulfides by subsequent sulfidation.
Soft Templates: Organic molecules can act as soft templates to direct the formation of specific this compound morphologies. The use of templates like polyethylene (B3416737) glycol, polyvinylpyrrolidone (B124986) (PVP), and Pluronic P123 has been shown to improve the morphology and thermal stability of the resulting materials. researchgate.net These templating agents can influence the formation of the active phases in catalytically relevant materials. researchgate.net
Self-assembly is a bottom-up approach where individual building blocks, such as nanosheets, spontaneously organize into larger, ordered structures. In the context of this compound, self-assembly can be used to create hierarchical architectures.
Spontaneous Self-Assembly: Colloidal synthesis methods can be tuned to promote the self-assembly of NbS₂ nanosheets into hierarchical structures. frontiersin.orgnih.gov By controlling parameters like reaction temperature and the concentration of the sulfur source (e.g., carbon disulfide), the morphology can be varied from ultrathin nanosheets to self-assembled hierarchical and flower-like structures. frontiersin.orgnih.gov For instance, at higher concentrations of CS₂, NbS₂ nanodisks have been observed to assemble vertically, resembling the stacking of thylakoids in grana. nih.gov
Electrostatic Self-Assembly: This technique relies on the electrostatic interactions between charged species to build up layered structures. For example, after exfoliating proton-exchanged layered this compound (HₓNbS₂) into negatively charged NbS₂ nanosheets, these can be restacked with positively charged species like Eu³⁺ or tetrabutylammonium (B224687) (TBA⁺) ions through an electrostatic self-assembly deposition (ESD) technique. researchgate.netosti.govnii.ac.jp
Template-Assisted Synthesis for this compound Architectures
Investigating Growth Mechanisms and Kinetic Control in this compound Synthesis
Understanding the growth mechanisms and having kinetic control over the synthesis process are crucial for achieving desired material properties, including phase, morphology, and defect concentration.
Growth Mechanisms in Colloidal Synthesis: In the colloidal synthesis of NbS₂ nanosheets, the reaction dynamics are influenced by parameters such as temperature and precursor concentration. frontiersin.orgnih.gov The lateral size and thickness of the nanosheets can be tuned by adjusting the reaction temperature and the amount of carbon disulfide. frontiersin.orgnih.gov Higher temperatures generally lead to larger lateral sizes, while an increased amount of CS₂ can lead to a decrease in lateral size and an increase in thickness, as well as the formation of assembled structures. nih.gov
Growth Mechanisms in Chemical Vapor Deposition (CVD): In atmospheric pressure CVD (APCVD), the choice of sulfur precursor has a fundamental impact on the resulting polytype of NbS₂. soton.ac.uk For example, the reaction of NbCl₅ with S(SiMe₃)₂ or tBu₂S₂ at 500-600 °C yields the 1T phase, whereas using tBuSH or HSCH₂CH₂SH as the sulfur source under similar conditions results in the 3R phase. soton.ac.uk The surface morphology observed in these processes is consistent with an island growth mechanism. soton.ac.uk The addition of salts like NaCl during CVD can facilitate the growth of NbS₂ on substrates like SiO₂/Si by forming intermediate products with lower melting points, thereby promoting the growth of large-area, ultra-flat flakes. frontiersin.orgfrontiersin.org
Kinetic Control in Solid-State Reactions: While solid-state reactions often lead to the thermodynamically most stable product, it is possible to achieve kinetic control to synthesize metastable phases. colostate.edu The reaction pathway can be influenced by factors such as heating rates and the use of reactive fluxes. In the synthesis of NbS₂, the sulfur pressure during the reaction is a critical parameter for controlling the phase formation. arxiv.orgrsc.org By systematically varying the sulfur content and reaction temperature, a synthesis map can be established to target the formation of either the 2H or 3R polytype. arxiv.orgrsc.org Furthermore, studies on the sulfidation of niobium have shown that the process is diffusion-controlled, with the growth of the sulfide scale occurring through the outward diffusion of cations. d-nb.info
Structural and Morphological Elucidation in Niobium Sulfide Systems
Crystallographic Analysis of Niobium Sulfide (B99878) Polytypes and Phases
Niobium sulfide is known to exist in several polytypes and phases, each exhibiting unique crystal structures. The identification and characterization of these structures are primarily accomplished through diffraction techniques.
X-ray diffraction (XRD) is a fundamental and widely used technique for the crystallographic analysis of this compound compounds. Powder XRD (PXRD) patterns are instrumental in identifying the different polytypes of niobium disulfide (NbS₂), such as the 2H and 3R phases. arxiv.org The synthesis conditions, particularly the temperature and sulfur content, play a critical role in determining which polytype is formed. arxiv.org For instance, the 3R-NbS₂ polytype tends to form in stoichiometric or sulfur-deficient environments, while an excess of sulfur is necessary for the formation of the 2H-NbS₂ polytype. arxiv.org The distinction between these polytypes can be challenging with XRD alone, especially when the full width at half-maximum (FWHM) of the diffraction peaks is large. arxiv.org
Single-crystal XRD provides more detailed structural information, including lattice parameters and atomic positions. For example, single-crystal XRD has been used to establish the structures of two new monoclinic polymorphs of niobium trisulfide (NbS₃), designated as NbS₃-iv and NbS₃-v. aip.org NbS₃-iv crystallizes in the monoclinic space group P2₁/c, while NbS₃-v has the space group P2₁/m. aip.org Similarly, the crystal structure of niobium tetrasulfide (NbS₄) was determined to be monoclinic with the space group C2/c using single-crystal XRD. acs.orgnih.gov
Neutron diffraction is another powerful technique for studying the crystal and magnetic structures of this compound-based materials. It is particularly useful for locating light atoms like sulfur in the presence of heavy atoms like niobium and for determining magnetic ordering. For instance, neutron diffraction studies on chromium-intercalated niobium diselenide (Cr₁∕₃NbSe₂), a related dichalcogenide, have been crucial in determining the distribution of chromium atoms and the nature of the magnetic ordering. researchgate.netaip.orgcsic.es While direct neutron diffraction studies specifically on pure this compound are less commonly reported in the provided context, the technique's application to related compounds highlights its potential for elucidating complex structural details in this compound systems as well.
The table below summarizes the crystallographic data for several this compound phases determined by XRD.
| Compound | Crystal System | Space Group | Lattice Parameters (Å) |
| 2H-NbS₂ | Hexagonal | P6₃/mmc | a = 3.31, c = 11.89 |
| 3R-NbS₂ | Rhombohedral | R3m | a = 3.33, c = 17.81 |
| NbS₃-iv | Monoclinic | P2₁/c | a = 6.7515(5), b = 4.9736(4), c = 18.1315(13), β = 90.116(2)° |
| NbS₃-v | Monoclinic | P2₁/m | a = 4.950(5), b = 3.358(4), c = 9.079(10), β = 97.35(2)° |
| NbS₄ | Monoclinic | C2/c | a = 13.126(2), b = 10.454(1), c = 6.951(1), β = 111.939(5)° |
| Ba₉Nb₄S₂₁ | Hexagonal | - | a = 6.9743(6), c = 21.599(2) |
Electron diffraction is a powerful complementary technique to XRD for crystallographic analysis, especially for nanoscale materials and for identifying subtle structural features like superstructures and polytypism. acs.org Selected area electron diffraction (SAED) patterns can provide crucial information for determining the unit cell parameters and space group of this compound phases.
For instance, electron diffraction studies were essential in identifying a second polymorph of NbS₃, known as NbS₃-ii, which exhibits a superstructure of the basic NbS₃-i structure. aip.org The diffraction patterns of NbS₃-ii showed satellite reflections that indicated a different stacking arrangement of the molecular chains compared to NbS₃-i. aip.org In the case of a new barium this compound, Ba₉Nb₄S₂₁, electron diffraction patterns were indexed based on a hexagonal cell with lattice parameters a=7 Å and c=22 Å, which was consistent with the results from powder XRD. oup.com
Furthermore, electron diffraction has been utilized in the study of misfit layer compounds containing this compound layers, such as [(Ln₁/₃Sr₂/₃S)₁.₅]₁.₁₅NbS₂ (Ln = Sm, Tb). researchgate.netresearchgate.net These complex structures consist of alternating layers of different chemical species that have incommensurate lattice parameters along at least one direction. Electron diffraction is invaluable for characterizing the individual subsystems and their crystallographic relationship. researchgate.netresearchgate.net
X-ray Diffraction (XRD) and Neutron Diffraction Studies of this compound Structures
Analysis of Lattice Distortions and Defects in this compound Crystals
The ideal crystal structures of niobium sulfides are often perturbed by various lattice distortions and defects, which can significantly influence their electronic and physical properties. These imperfections can include vacancies, interstitials, and stacking faults.
The presence of excess niobium atoms, which act as interstitials, is a common feature in niobium dichalcogenides. For example, in the Nb-Se system, which is chemically similar to the Nb-S system, additional niobium atoms can be located in the octahedral holes between the Se-Nb-Se slabs, leading to non-stoichiometric compositions like Nb₁₊ₓSe₂. peerj.com These interstitial atoms can influence the stacking mode and the transition between different polytypes. peerj.com Similarly, in the Nb-S system, the formation of the 2H-NbS₂ phase can contain a high concentration of Nb interstitials. researchgate.net
Lattice distortions can also manifest as corrugations of the atomic chains within the crystal structure. In NbS₃-iv, the pairing of niobium atoms with a bond length of 3.0448(8) Å causes a slight corrugation of the [NbS₆] chains along their axis. aip.org This feature is also present in the triclinic NbS₃-i polymorph and is linked to its semiconducting properties. aip.org In contrast, the NbS₃-v polymorph maintains a fixed Nb-Nb distance along the chains. aip.org
The synthesis of quasi-one-dimensional niobium tetrasulfide (NbS₄) reveals alternating short (2.896 Å) and long (3.278 Å) Nb-Nb contacts within the chains at 150 K, indicating a lattice distortion. acs.orgnih.gov These variations in interatomic distances and the presence of defects are critical aspects of the crystal chemistry of niobium sulfides and are actively investigated to understand and control their material properties.
Studies on Interlayer Stacking and van der Waals Gaps in Layered Niobium Sulfides
Layered niobium sulfides are characterized by two-dimensional (2D) sheets held together by weak van der Waals (vdW) forces. This anisotropic bonding results in a distinct van der Waals gap between adjacent layers. nih.gov The nature of the stacking sequence of these layers and the size of the vdW gap are critical parameters that dictate the material's electronic, optical, and mechanical properties. The weak interlayer interaction allows for mechanical or chemical exfoliation to produce single or few-layer nanosheets. aip.org
The stacking arrangement in niobium sulfides can be diverse. In niobium trisulfide (NbS₃), for instance, different polymorphs exhibit distinct stacking orders. The triclinic NbS₃-i polymorph is characterized by an ABCDE repeating sequence of its chain bilayers. researchgate.net In contrast, the monoclinic NbS₃-iv polymorph displays a simpler AB repeating sequence. researchgate.net These bilayers, composed of pairs of [NbS₆] trigonal prismatic chains, are separated by a van der Waals gap of approximately 2.8 Å. aip.orgresearchgate.net More generally, layered transition-metal sulfides can adopt various stacking configurations, such as O3 (ABC stacking of the sulfide anions) or P3 (ABBCCA stacking), which result in different coordination environments (octahedral or prismatic) for any intercalated species in the vdW gap. escholarship.org
The van der Waals gap is not merely empty space; it can host guest species through intercalation or be affected by non-stoichiometry. In the non-stoichiometric compound 3R-Nb₁.₀₉S₂, additional niobium atoms statistically occupy vacant octahedral sites within the van der Waals gap that separates the NbS₂ sandwich layers. capes.gov.br The intercalation of molecules can dramatically alter the interlayer spacing and stacking order. For example, the intercalation of water into certain layered niobium sulfides can expand the vdW gap to 10 nm or more. researchgate.net The choice of intercalant also plays a crucial role; intercalation of pyridine (B92270) into 2H-NbS₂ results in a regular stacking sequence, whereas using aniline (B41778) as the intercalant leads to a disordered stacking arrangement. researchgate.net Furthermore, when exfoliated nanosheets are reassembled from a suspension, they often form films with a random layer stacking sequence. researchgate.netfrontiersin.org
The table below summarizes key structural features of different layered this compound systems discussed in research literature.
| Compound/Polymorph | Stacking Sequence | van der Waals Gap/Interlayer Spacing | Key Structural Features | Citations |
| NbS₃-i | ABCDE | ~2.8 Å | Triclinic, based on corrugated chains of [NbS₆] trigonal prisms. | researchgate.net |
| NbS₃-iv | AB | ~2.8 Å | Monoclinic, different chain stacking arrangement from NbS₃-i. | researchgate.net |
| 3R-Nb₁.₀₉S₂ | 3R-type | Not specified | Non-stoichiometric; extra Nb atoms occupy octahedral sites in the vdW gap. | capes.gov.br |
| 2H-NbS₂ (Aniline Intercalated) | Irregular/Disordered | Not specified | Aniline intercalation disrupts the regular stacking of the host layers. | researchgate.net |
| 2H-NbS₂ (Pyridine Intercalated) | Regular | Not specified | Pyridine intercalation maintains a regular stacking sequence. | researchgate.net |
| Water Intercalated NbS₂ | Disordered | ≥ 10 nm | Significant expansion of the interlayer spacing due to water molecules. | researchgate.net |
In-situ and Operando Structural Characterization of this compound Under Dynamic Conditions
Understanding the structural evolution of this compound materials during operation—such as in an electrochemical cell—is crucial for optimizing their performance and stability. In-situ and operando characterization techniques, which monitor the material in real-time under realistic operating conditions, provide invaluable insights into these dynamic processes.
Operando Synchrotron X-ray Diffraction (XRD) and X-ray Absorption Spectroscopy (XAS) have been employed to elucidate the mechanism of ion intercalation in this compound electrodes. A study on Cu²⁺ intercalation into exfoliated NbS₂ nanosheets for aqueous batteries utilized these techniques to reveal the underlying structural changes. acs.org Operando XRD showed an anisotropic interplanar expansion of the NbS₂ lattice as copper ions were inserted into the van der Waals gap. acs.org Simultaneously, operando XAS tracked the redox state of niobium, confirming a highly reversible redox reaction of the Nb⁴⁺/Nb⁽⁴⁻⁾⁺ couple, which is fundamental to the material's high capacity and cycling stability. acs.org
In-situ Transmission Electron Microscopy (TEM) offers the ability to visualize structural transformations at the nanoscale in real-time. This technique was used to track the sodiation process in an NbS₂ nanoparticle anode. researchgate.net In-situ TEM observations, coupled with Energy Dispersive X-ray Spectroscopy (EDS) elemental mapping, demonstrated that the NbS₂ crystal structure was preserved during sodium ion insertion. The uniform distribution of sodium, niobium, and sulfur throughout the sodiated particle confirmed an intercalation mechanism rather than a conversion reaction. researchgate.net
Operando Raman Spectroscopy is a powerful tool for probing changes in local vibrational modes, which are sensitive to bonding, crystal structure, and the presence of intercalated species. While many detailed studies have focused on analogous niobium oxides, the principles are directly applicable to sulfides. For example, in studies of niobium oxides, operando Raman has tracked the evolution of Nb-O stretching vibrations during lithiation, correlating specific spectral changes to the insertion of lithium ions and the resulting structural variations. acs.org This technique can distinguish between different phases and monitor the charge distribution and conductivity changes within the material as the electrochemical reaction proceeds. acs.orgnih.gov
The following table summarizes the application of these advanced characterization techniques to study this compound under dynamic conditions.
| Technique | System Studied | Dynamic Condition | Key Findings | Citations |
| Operando Synchrotron XRD | Exfoliated NbS₂ Nanosheets | Cu²⁺ Intercalation/Deintercalation | Revealed anisotropic expansion of the NbS₂ lattice. | acs.org |
| Operando XAS | Exfoliated NbS₂ Nanosheets | Cu²⁺ Intercalation/Deintercalation | Confirmed the highly reversible redox reaction of the niobium centers. | acs.org |
| In-situ TEM | NbS₂ Nanoparticles | Sodiation (Na⁺ Insertion) | Visualized real-time sodiation and confirmed structural preservation. | researchgate.net |
| In-situ EDS | NbS₂ Nanoparticles | Sodiation (Na⁺ Insertion) | Showed uniform distribution of Na, Nb, and S, supporting an intercalation mechanism. | researchgate.net |
Theoretical and Computational Investigations of Niobium Sulfide Electronic Structure
Density Functional Theory (DFT) Studies of Niobium Sulfide (B99878) Electronic Band Structures
Density Functional Theory (DFT) serves as a fundamental tool for investigating the electronic properties of materials. For niobium sulfide, DFT calculations have been instrumental in determining its electronic band structure, which is crucial for understanding its electrical conductivity and other electronic phenomena.
Studies based on DFT reveal that the electronic structure of niobium is characterized by the overlap and hybridization of a large d-band with a broader, hybridized sp-band. researchgate.net The valence electrons are distributed with four in the highly localized d-orbitals and one in a less localized s-orbital. researchgate.net The band structure and density of states (DOS) calculations show that the primary contribution to the states near the Fermi level comes from the 4d-orbitals, accounting for approximately 82%. researchgate.net These findings are in excellent agreement with previously published studies. researchgate.net
DFT is a ground-state theory, but its Kohn-Sham eigenstates offer a useful approximation of electronic bands. unimi.it The accuracy of DFT calculations can be limited by the approximation used for the exchange-correlation functional. unimi.it For layered materials like this compound, a phenomenological addition of van der Waals coupling is often necessary to improve the accuracy of the calculations. unimi.it
Modeling of Electron-Phonon Coupling in this compound Systems
The interaction between electrons and phonons (lattice vibrations) is a key factor determining many material properties, including superconductivity and charge density waves. Theoretical modeling of electron-phonon coupling (EPC) in this compound provides critical insights into these phenomena.
In the 2H polytype of NbS₂, high-resolution angle-resolved photoemission spectroscopy (ARPES) has revealed kinks in the spectral function that are fingerprints of electron-phonon coupling. aps.org Theoretical calculations have shown that the strength of this coupling is significantly larger for sections of the bands with Nb d(z²) character compared to those with Nb d(xy) and d(x²-y²) character. aps.org This orbital-dependent EPC is considered a key factor in understanding the two-gap superconductivity observed in this material. aps.org
Theoretical studies combining the Dual Boson approach with ab initio calculations on NbS₂ monolayers have shown that both Coulomb and phonon-mediated electron-electron interactions are on the same energy scale as the electronic bandwidth. d-nb.info This indicates that both interactions can trigger strong electronic correlations. d-nb.info The Eliashberg spectral function, α²F(ω), which quantifies the EPC, has been calculated for various niobium-based systems to understand their superconducting properties. iastate.eduaip.org
Theoretical Exploration of Topological States in this compound Materials
The field of topological materials has garnered significant interest due to their unique electronic properties, which are protected by symmetry. Theoretical investigations are crucial for identifying and characterizing potential topological states in materials like this compound.
While direct theoretical predictions of topological states in this compound are an active area of research, the broader class of transition metal dichalcogenides (TMDs) has been a fertile ground for such explorations. frontiersin.orgfrontiersin.org The search for topological materials has become more systematic, with theoretical methods that can predict topological properties based on a material's crystal structure and elemental composition. acs.org For instance, some transition-metal compounds, including niobium phosphide (B1233454) and arsenide, have been identified as topological materials. acs.org The theoretical framework often involves constructing a tight-binding Hamiltonian from first-principles calculations to analyze the topological edge states. frontiersin.org
Computational Analysis of Defects and Doping Effects on this compound Electronic Properties
Defects and doping can significantly alter the electronic properties of materials. Computational studies are invaluable for understanding these effects at an atomic level.
First-principles calculations based on DFT have been used to study the effects of doping on the electronic properties of various TMDs. For example, doping a WS₂ monolayer with oxygen can either broaden or narrow the band gap depending on the doping concentration. mdpi.com Similarly, doping zirconium diselenide (ZrSe₂) with niobium has been shown to eliminate the band gap, transforming the material into a conductor. nih.govacs.org The introduction of dopants can also be crucial for fine-tuning the electronic structure, phonon dispersion, and electron-phonon coupling in superconducting materials. arxiv.org
Computational analyses have also investigated the impact of vacancies. In WS₂, O-doping of a sulfur single-vacancy can broaden the band gap, while O-doping of a sulfur di-vacancy can reduce it. mdpi.com These studies provide a theoretical basis for engineering the electronic properties of TMDs for various applications.
Simulations of Charge Density Waves (CDW) in this compound
Charge density waves (CDWs) are periodic modulations of the electron density that can occur in certain materials, often accompanied by a lattice distortion. Simulations play a vital role in understanding the mechanisms behind CDW formation and their interplay with other phenomena like superconductivity.
In monolayer NbS₂, scanning tunneling microscopy has provided evidence for a 3 × 3 CDW superstructure that is not present in the bulk material. nih.govacs.orgacs.org Theoretical modeling based on ab initio calculations has been used to investigate this unconventional CDW. nih.govacs.org Density functional perturbation theory (DFPT) calculations of the phonon spectrum in the undistorted phase of monolayer NbS₂ show unstable phonon modes that would lead to a 3 × 3 superstructure. nih.govacs.org
The interplay between CDWs and superconductivity is a topic of significant interest. In two-dimensional NbSe₂, first-principles calculations have been used to identify the ground state 3x3 CDW atomic structure and to demonstrate that the CDW order is enhanced while superconductivity is weakened as the layer thickness decreases from bulk to monolayer. researchgate.net This is attributed to the increased Fermi surface gapping and reduced density of states at the Fermi level in the CDW state. researchgate.net
Molecular Dynamics (MD) Simulations for this compound Structure and Dynamics
Molecular dynamics (MD) simulations are a powerful computational technique for studying the time evolution of atomic systems, providing insights into their structural and dynamic properties.
While specific MD studies focusing solely on this compound are emerging, the technique has been widely applied to related materials to understand their behavior at the atomic scale. For instance, MD simulations have been used to investigate the mechanical properties of Nb-Zr alloys under nanoindentation, revealing deformation mechanisms at the atomic level. mdpi.com In the broader context of molecular crystals, MD simulations can reproduce structural and dynamic aspects such as molecular reorientations and internal rotations, although quantitative results should be interpreted with caution. rsc.org The accuracy of MD simulations heavily depends on the quality of the interatomic potentials used to describe the forces between atoms. d-nb.info
Advanced Spectroscopic and Microscopic Characterization of Niobium Sulfide
Photoelectron Spectroscopy (XPS, UPS, ARPES) for Niobium Sulfide (B99878) Electronic States and Core Levels
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States in Niobium Sulfide
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. cosmobio.co.jp When applied to this compound, XPS provides critical information on the oxidation states of niobium and sulfur, which is essential for confirming stoichiometry and identifying surface oxidation.
In studies of niobium disulfide (NbS₂), XPS spectra typically show the presence of multiple niobium and sulfur species. The Nb 3d spectrum is characterized by spin-orbit split doublets, 3d₅/₂ and 3d₃/₂. For NbS₂, peaks corresponding to the Nb⁴⁺ state are expected. For instance, in colloidally synthesized NbS₂ nanosheets, the Nb 3d spectrum revealed the presence of Nb⁴⁺ with binding energies for the 3d₅/₂ and 3d₃/₂ peaks at approximately 204.0 eV and 206.7 eV, respectively. frontiersin.orgnih.gov Another doublet observed at lower binding energies (203.2 eV and 205.9 eV) was attributed to Nb⁽⁴⁻⁾⁺ states, suggesting a slight deviation from ideal stoichiometry, which can occur in the 3R-NbS₂ polytype due to excess Nb atoms in the van der Waals gaps.
Surface oxidation is a common feature observed in XPS analysis of air-exposed this compound. This manifests as an additional high-binding-energy doublet in the Nb 3d spectrum, typically assigned to Nb⁵⁺ in Nb₂O₅, with the Nb 3d₅/₂ peak appearing around 207.6–207.7 eV. frontiersin.org
The S 2p spectrum also provides valuable information. For NbS₂, the S 2p spectrum shows a doublet corresponding to the S²⁻ state, with the 2p₃/₂ and 2p₁/₂ peaks located at approximately 160.6-160.8 eV and 161.7-162.0 eV, respectively. nih.govsci-hub.se The presence of multiple doublets in both Nb 3d and S 2p spectra can sometimes be attributed to the existence of different polytypes (e.g., 2H and 3R phases) within the sample, as the local chemical environment can differ slightly between them.
For niobium trisulfide (NbS₃), XPS studies confirm the presence of Nb and S. In one study, the Nb spectrum was fitted with an asymmetrical peak, suggesting that niobium is primarily involved in electrical conduction, while the sulfur spectrum was fitted with a symmetrical peak. nii.ac.jp Analysis of the core level spectra indicated that the NbS₃ was composed of Nb⁴⁺ and S²⁻ ions. nii.ac.jp
| Element | Orbital | Compound | Oxidation State | Binding Energy (eV) | Reference |
| Niobium | 3d₅/₂ | NbS₂ | Nb⁴⁺ | ~204.0 | frontiersin.org, nih.gov, |
| Niobium | 3d₃/₂ | NbS₂ | Nb⁴⁺ | ~206.7 | frontiersin.org, nih.gov, |
| Niobium | 3d₅/₂ | NbS₂ | Nb⁽⁴⁻⁾⁺ | ~203.2-203.4 | frontiersin.org, |
| Niobium | 3d₃/₂ | NbS₂ | Nb⁽⁴⁻⁾⁺ | ~205.9-206.1 | frontiersin.org, |
| Niobium | 3d₅/₂ | NbS₂ (surface) | Nb⁵⁺ (in Nb₂O₅) | ~207.6-207.7 | frontiersin.org, |
| Niobium | 3d₃/₂ | NbS₂ (surface) | Nb⁵⁺ (in Nb₂O₅) | ~210.4 | |
| Sulfur | 2p₃/₂ | NbS₂ | S²⁻ | ~160.6-160.8 | sci-hub.se, nih.gov, |
| Sulfur | 2p₁/₂ | NbS₂ | S²⁻ | ~161.7-162.0 | sci-hub.se, nih.gov, |
Ultraviolet Photoelectron Spectroscopy (UPS) for Valence Band Studies of this compound
Ultraviolet Photoelectron Spectroscopy (UPS) uses lower energy ultraviolet photons (typically He I or He II) to probe the valence electronic states of a material. libretexts.org This technique is crucial for determining the valence band maximum (VBM), work function, and density of states (DOS) near the Fermi level, which are fundamental parameters governing the electronic and optoelectronic properties of materials. researchgate.netosti.gov
UPS studies on niobium trisulfide (NbS₃) have provided direct measurements of its valence band structure. acs.org The spectra for NbS₃ show a significant density of states near the Fermi level, which is attributed to the dimerized pair of niobium d-electrons. acs.org This high electron density in the valence band results in a relatively low work function (Φ), determined to be 4.66 eV. acs.org In contrast, when NbS₃ is alloyed with TiS₃, the incorporation of titanium depopulates the valence band, leading to a higher work function. acs.org
For niobium metal, high-resolution UPS has been used to study the valence band, showing good agreement with theoretical band-structure calculations regarding the d-band width and structure. aps.org While specific UPS studies focusing solely on the valence band of NbS₂ are less common in the literature, its established metallic nature implies a finite density of states at the Fermi level, which would be observable with UPS. The technique has been used to determine the Fermi level position relative to the valence band edge in related materials, such as niobium-doped tungsten disulfide (WS₂), where Nb doping was shown to shift the Fermi level towards the valence band, inducing p-type behavior. aip.org
Angle-Resolved Photoemission Spectroscopy (ARPES) for Fermi Surface Mapping in this compound
Angle-Resolved Photoemission Spectroscopy (ARPES) is a powerful experimental technique that provides direct visualization of the electronic band structure and Fermi surface of crystalline solids. nii.ac.jp By measuring the kinetic energy and emission angle of photoelectrons, ARPES maps the occupied electronic states in momentum space.
ARPES studies have been instrumental in characterizing the electronic properties of 2H-NbS₂, a layered material that exhibits superconductivity. Soft X-ray ARPES (SX-ARPES) has been employed to probe the interlayer coupling in 2H-NbS₂ by tracing the band dispersion perpendicular to the material's layers (the k_z_ direction). These experiments visualize the sulfur p-bands that disperse with the out-of-plane momentum, allowing for the extraction of interlayer hopping parameters through comparison with tight-binding models.
The Fermi surface of 2H-NbS₂, as mapped by ARPES, consists of pockets centered at the Γ and K points of the Brillouin zone. The absence of a charge density wave (CDW) transition in 2H-NbS₂ is supported by these measurements, which show no evidence of the kinks in resistivity or band structure modifications associated with CDW formation. The material exhibits a superconducting transition at approximately 5.4–6 K.
Raman and Infrared Spectroscopy for Vibrational Modes and Lattice Dynamics in this compound
Vibrational spectroscopy, including Raman and infrared (IR) spectroscopy, probes the quantized vibrational modes (phonons) of a material. dpg-verhandlungen.de These techniques are highly sensitive to crystal structure, symmetry, polytype, and local bonding environments, making them indispensable for the characterization of different this compound phases.
Raman spectroscopy has been extensively used to identify and distinguish between the various polytypes of this compound. For niobium disulfide (NbS₂), the 2H and 3R phases have distinct Raman signatures. CVD-grown 3R-NbS₂ exhibits two characteristic peaks at approximately 348 cm⁻¹ (E₂) and 389 cm⁻¹ (A₁). acs.org As the material transitions to the 2H-phase with increasing thickness, the Raman spectrum changes accordingly. acs.org The Raman spectra of both 2H-NbS₂ and 3R-NbS₂ single crystals have been found to contain all the Raman-active modes predicted by group theory.
For niobium trisulfide (NbS₃), Raman spectroscopy is a key tool for polymorph identification. researchgate.netaip.org The triclinic (phase I) and various monoclinic phases each possess unique Raman spectra. For instance, a study of polycrystalline triclinic NbS₃ provided a complete vibrational assignment, with notable peaks including a Nb-Nb stretching mode at 159 cm⁻¹ and a mode at 193 cm⁻¹ assigned to ν(Nb-(S₂)₂). rsc.orgcapes.gov.br Pressure-dependent Raman studies on both triclinic and monoclinic NbS₃ have shown that the Raman peaks disappear around 6–8 GPa, indicating a transition to a metallic state, followed by the appearance of new peaks at higher pressures, suggesting a reentrant transition with new ordering. osti.gov
Infrared (IR) spectroscopy provides complementary information to Raman spectroscopy based on different selection rules. dpg-verhandlungen.de A comprehensive study of polycrystalline NbS₃ investigated its IR spectrum from 600–10 cm⁻¹, proposing a complete vibrational assignment checked by a valence force field calculation that confirmed the two-dimensional character of its lattice dynamics. capes.gov.br For NbS₂ nanosheets, Fourier-transform infrared (FT-IR) spectroscopy has been used to characterize the material, for example, by confirming the presence of surface functional groups or residual surfactants from colloidal synthesis methods. frontiersin.orgacs.orgnih.gov
| Compound/Phase | Technique | Observed Raman Peaks (cm⁻¹) | Assignment | Reference |
| 3R-NbS₂ | Raman | 348, 389 | E₂, A₁ | acs.org |
| Triclinic NbS₃ | Raman | 151, 159, 193 | Lattice compression, Nb-Nb stretch, ν(Nb-(S₂)₂) | rsc.org |
X-ray Absorption Spectroscopy (XAS) and X-ray Magnetic Circular Dichroism (XMCD) for Local Structure and Magnetism in this compound
X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides information on the local geometric and electronic structure of an absorbing atom. rsc.orgspringernature.com It is divided into two regimes: X-ray Absorption Near-Edge Structure (XANES), which is sensitive to the oxidation state and coordination geometry, and Extended X-ray Absorption Fine Structure (EXAFS), which provides information on bond distances and coordination numbers of neighboring atoms. kyoto-u.ac.jp
X-ray Magnetic Circular Dichroism (XMCD) is a powerful, element-specific technique derived from XAS that probes the magnetic properties of a material. It measures the difference in absorption of left and right circularly polarized X-rays at an element's absorption edge, providing direct information on the spin and orbital magnetic moments. cern.ch To date, there are no significant reports of XMCD studies on this compound compounds. This is because XMCD is used to characterize magnetic materials, and niobium sulfides like NbS₂ and NbS₃ are generally known to be non-magnetic or weakly diamagnetic/paramagnetic materials without long-range magnetic order. The absence of XMCD literature for this compound thus implicitly confirms its non-magnetic nature.
Scanning Tunneling Microscopy/Spectroscopy (STM/STS) for Local Electronic Structure and Defects in this compound Surfaces
Scanning Tunneling Microscopy (STM) is a surface imaging technique that can resolve the topography of a conductive surface with atomic resolution. oxinst.com It operates by scanning a sharp metallic tip over the surface and measuring the quantum tunneling current. Scanning Tunneling Spectroscopy (STS) is performed by holding the STM tip at a fixed location and sweeping the bias voltage, which yields the local density of states (LDOS) of the surface. unicamp.br Together, STM and STS are invaluable for correlating atomic-scale structure with local electronic properties, including the investigation of defects and superconducting gaps.
STM and STS have been successfully applied to investigate the superconducting properties of 2H-NbS₂. These measurements revealed that 2H-NbS₂ is a multiband superconductor, characterized by the presence of two distinct superconducting energy gaps in the tunneling spectra. researchgate.net At 4.2 K, STS measurements showed two well-defined features in the density of states at 0.97 meV and 0.53 meV. researchgate.net This two-gap nature is a hallmark of complex superconductors where different electronic bands contribute to the superconducting condensate. STM topography can further reveal the atomic lattice and any surface defects, while STS maps can show the spatial variation of the superconducting gap, for instance, around vortices or defects.
For niobium trisulfide (NbS₃), while electron microscopy techniques like TEM and SEM have been used to characterize the morphology of its nanowires and nanoribbons, detailed STM/STS studies are less prevalent in the literature. researchgate.netacs.org The quasi-one-dimensional nature of NbS₃ makes it an intriguing candidate for STM/STS to probe for phenomena like charge density waves at the atomic scale, which are known to occur in this material.
Nuclear Magnetic Resonance (NMR) and Electron Spin Resonance (ESR) Studies of Local Environments in this compound
Nuclear Magnetic Resonance (NMR) and Electron Spin Resonance (ESR) are powerful spectroscopic techniques that provide detailed insights into the local atomic and electronic environments within materials like this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy probes the local magnetic fields around atomic nuclei. In the context of this compound (NbS₂), NMR studies, particularly utilizing nuclei like ⁷Li and ⁹³Nb, have been instrumental in understanding ion diffusion, intercalation phenomena, and local structural arrangements. rsc.orgnih.gov For instance, ⁷Li NMR spin-lattice relaxation (SLR) rates have been used to investigate lithium ion diffusion in layered Li₀.₇NbS₂. nih.gov These studies can determine dynamic parameters such as jump rates and activation energies for Li-ion movement within the van der Waals gaps of the NbS₂ layers. nih.govacs.org Frequency-dependent SLR measurements have confirmed the two-dimensional nature of this diffusion process. nih.gov
Wideline ¹H NMR has been employed to study the anisotropic mobility of water molecules intercalated within the layers of this compound compounds, such as in A⁺ₓ(H₂O)y[NbS₂]ˣ⁻ (where A is an alkali metal). aip.org The analysis of the NMR spectra, including the observation of motionally narrowed doublets and Knight shifts, reveals information about the orientation and dynamics of the intercalated water molecules. acs.org ⁹³Nb NMR has also been applied to niobium thiochloride complexes, where the chemical shifts are sensitive to the coordination environment of the niobium atom. rsc.org
| Technique | System Studied | Key Findings | Reference |
|---|---|---|---|
| ⁷Li NMR | Li₀.₇NbS₂ | Characterized Li-ion self-diffusion, jump rates, and activation energy (0.43 eV). Confirmed 2D diffusion dimensionality. | nih.gov |
| ¹H NMR | A⁺ₓ(H₂O)y[NbS₂]ˣ⁻ | Revealed anisotropic mobility and distortion of intercalated water molecules. | aip.orgacs.org |
| ⁹³Nb NMR | Niobium Thiochloride Complexes | Chemical shifts are highly sensitive to the coordination environment of Nb, providing structural information. | rsc.org |
Electron Spin Resonance (ESR) , also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons. du.ac.in It is particularly sensitive to the local environment of transition metal ions, making it a valuable tool for studying the electronic structure, oxidation states, and coordination of metal centers. wordpress.com In materials like Cr₁/₃NbS₂, ESR measurements have been used to study the complex magnetic structures, such as the chiral soliton lattice. aip.org While direct ESR studies on pure NbS₂ are less common due to its metallic nature in the 2H phase and the complexities of interpreting spectra in such systems, the technique is highly relevant for understanding doped or defect-containing this compound materials. hqgraphene.comresearchgate.net For example, ESR can probe the local environment of paramagnetic dopants or defect sites, providing information on how they interact with the host NbS₂ lattice. acs.orgresearchgate.net The g-factor and hyperfine coupling observed in ESR spectra carry detailed information about the local electronic and nuclear environment of the unpaired spin. wordpress.com
Time-Resolved Spectroscopic Probes of Ultrafast Dynamics in this compound
Time-resolved spectroscopic techniques, especially those with femtosecond (fs) resolution, are crucial for understanding the non-equilibrium dynamics of charge carriers and energy relaxation pathways in this compound and other transition metal dichalcogenides (TMDs). acs.org These ultrafast processes are fundamental to the material's optical and electronic properties.
Femtosecond transient absorption spectroscopy (FTAS) is a primary tool used to investigate these dynamics. ohiolink.edu In this pump-probe technique, an ultrashort laser pulse (pump) excites the material, creating a non-equilibrium population of electrons and holes. A second, time-delayed pulse (probe) measures the change in absorption or reflectivity as a function of the delay time, tracking the relaxation of the excited state. ohiolink.eduosti.gov
Studies on TMDs, including close relatives of NbS₂ like NbSe₂ and MoS₂, have revealed a series of ultrafast events following photoexcitation:
Carrier Excitation and Thermalization: Immediately after photoexcitation, hot charge carriers are generated. These carriers rapidly thermalize—redistributing energy among themselves via carrier-carrier scattering—on a timescale of tens to hundreds of femtoseconds. researchgate.net
Exciton Dynamics: In semiconducting TMDs, electrons and holes form bound pairs called excitons. Time-resolved studies can track the formation of these excitons, their coupling to phonons, and their eventual recombination or dissociation. acs.orgacs.org In metallic TMDs like 2H-NbS₂, the focus is more on the dynamics of free carriers.
Carrier Cooling and Recombination: The thermalized "hot" carriers cool down by transferring their excess energy to the crystal lattice through electron-phonon coupling. This process typically occurs on the picosecond (ps) timescale. researchgate.net Subsequent electron-hole recombination, which can be radiative (light emission) or non-radiative, happens on longer timescales, from picoseconds to nanoseconds.
In a study on 2H-NbSe₂, broadband ultrafast reflectivity measurements identified spectral features associated with specific optical transitions, with coherent oscillations observed within the first picosecond. osti.gov Research on NbS₂ nanosheets has demonstrated their excellent nonlinear optical properties, which are harnessed for applications like saturable absorbers in ultrafast lasers, producing pulses as short as 709 fs. researchgate.net The ultrafast third-order nonlinear optical response of 2D NbS₂ has been characterized, showing a response time limited only by the laser pulse duration, which is critical for all-optical switching technologies. optica.org
| Process | Typical Timescale | Governing Interaction |
|---|---|---|
| Charge Carrier Thermalization | 10 - 100 fs | Carrier-Carrier Scattering |
| Interlayer Charge Transfer (in heterostructures) | < 100 fs | Wavefunction Overlap |
| Carrier Cooling | 0.1 - 10 ps | Electron-Phonon Coupling |
| Electron-Hole Recombination | 10 ps - 10 ns | Radiative and Non-radiative Pathways |
In-situ and Operando Spectroscopic Investigations of this compound Surface Chemistry
In-situ (in place) and operando (at work) spectroscopic techniques are indispensable for bridging the gap between the idealized properties of materials and their actual behavior under realistic operating conditions, such as during a catalytic reaction or an electrochemical process. ensicaen.fracs.org These methods allow for the real-time observation of a material's surface chemistry and structural changes as they happen. rsc.org
For this compound, which has significant applications in catalysis (e.g., hydrodesulfurization, HDS) and energy storage, these techniques provide critical molecular-level insights. ensicaen.frresearchgate.net
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical (oxidation) states of the top few nanometers of a material. aip.org In-situ XPS studies on niobium-based materials can track changes in the surface oxidation states during processes like annealing or electrochemical cycling. cern.ch For example, studies on niobium thiophosphate (a related sulfur-rich compound) used in-situ XPS to monitor the changes in the Nb 3d binding energies during lithiation and delithiation, revealing the reversible conversion between Nb⁴⁺ and metallic niobium. rsc.orgrsc.org Similarly, in-situ XPS can be used to follow the sulfidation of niobium oxides to form active NbS₂ catalysts, clarifying how the active phase is formed. researchgate.net
Raman and Infrared (IR) Spectroscopy are vibrational techniques that probe the bonding and structure of molecules. Operando Raman and IR spectroscopy are particularly powerful for studying catalysts under reaction conditions. ensicaen.frresearchgate.net For sulfide catalysts, these methods can identify active sites, monitor the adsorption of reactant molecules, and track the formation of intermediate species or catalyst poisons. ensicaen.frnsf.gov For instance, in-situ Raman spectroscopy has been used to characterize changes in this compound materials during electrochemical cycling, providing evidence for the conversion pathways of sulfur species. rsc.orgchinesechemsoc.org While developing operando setups for sulfide catalysts presents significant technical challenges due to the harsh conditions (high temperature, high pressure, corrosive H₂S environment), the potential payoff is a direct "visualization" of the catalyst at work. ensicaen.fr
These advanced characterization methods are crucial for understanding the structure-property-performance relationships in this compound, guiding the rational design of improved materials for catalysis, electronics, and energy applications.
Defect Engineering and Doping Strategies in Niobium Sulfide Materials
Controlling Stoichiometry and Non-stoichiometry in Niobium Sulfide (B99878) Compounds
The niobium-sulfur system is characterized by a variety of phases with different stoichiometries, including NbS, NbS₂, and NbS₃, among others. aip.orgresearchgate.net Controlling the stoichiometry is a primary method for tuning the properties of niobium sulfide. Non-stoichiometry, where the ratio of niobium to sulfur deviates from the ideal integer ratio, is common and significantly influences the material's behavior. d-nb.infoacs.org
The stoichiometry of this compound can be controlled during synthesis by adjusting parameters such as the pressure of excess sulfur and the annealing temperature. acs.org For instance, in the synthesis of materials with stoichiometries near NbS₂, the final composition is dependent on the sulfur pressure during the annealing process. acs.org This control allows for the selective formation of different polytypes, such as the stoichiometric 2H-NbS₂ and the non-stoichiometric 3R-Nb₁₊ₓS₂. acs.org The non-stoichiometry in Nb₁₊ₓS₂ arises from an excess of niobium atoms, which can lead to the formation of interstitial cations. d-nb.info
Studies have shown that the cation sub-lattice in this compound is predominantly defected. d-nb.info At high sulfur pressures, cation vacancies and electron holes are the prevailing defects, while at low sulfur pressures, interstitial cations and quasi-free electrons dominate. d-nb.info This ability to control the type and concentration of native defects through stoichiometry is a key aspect of defect engineering in niobium sulfides. The presence of non-stoichiometry can significantly impact the material's physical, chemical, and electronic properties. fiveable.me
Table 1: Stoichiometry Control in this compound
| Compound | Synthesis Condition | Resulting Phase/Stoichiometry | Key Finding | Reference |
| Nb₁₊ₓS₂ | Reaction at 950 °C, annealing at 750 °C with varying sulfur pressure | 2H-NbS₂ (stoichiometric) or 3R-Nb₁₊ₓS₂ (non-stoichiometric, 0 < x < 0.18) | Stoichiometry depends on excess sulfur pressure during annealing. | acs.org |
| This compound | Thermogravimetric analysis at 973-1273 K with varying sulfur pressure | Nb₂±ᵧS₃ | At high sulfur pressure, cation vacancies and electron holes dominate; at low pressure, interstitial cations and quasi-free electrons are prevalent. | d-nb.info |
Doping with Transition Metals and Main Group Elements in this compound Lattices
Doping, the intentional introduction of foreign atoms into the crystal lattice, is another powerful tool for modifying the properties of this compound. Both transition metals and main group elements can be used as dopants.
Theoretical studies have explored the effects of doping niobium disulfide (NbS₂) with various transition metals. For example, doping NbS₂ with molybdenum (Mo) has been investigated, with findings suggesting that both interstitial and substitutional doping can occur depending on the synthesis conditions. researchgate.net The introduction of dopants can alter the electronic structure of the host material. For instance, substitutional niobium doping in molybdenum disulfide (MoS₂) can induce a semiconductor-to-metal transition by introducing electron holes. researchgate.net Conversely, doping NbS₂ with Mo does not significantly alter its inherent metallic character. researchgate.net
The addition of elements like niobium to other material systems, such as steel, highlights its ability to form sulfides that can act as nucleation sites, influencing grain structure. mdpi.com While this is a different material context, it underscores the chemical affinity of niobium for sulfur and the potential for creating complex sulfide structures through doping.
Investigation of Vacancies, Interstitials, and Antisite Defects in this compound
The crystal lattice of this compound can host various types of point defects, including vacancies, interstitials, and antisite defects. These defects can be intrinsic, arising from non-stoichiometry, or extrinsic, introduced through doping.
Vacancies: Sulfur vacancies are a common type of defect in niobium sulfides. aip.org The presence of sulfur vacancies can alter the band structure and dielectric properties of the material. For example, theoretical modeling using density functional theory (DFT) can be employed to understand how sulfur vacancies in stoichiometries like NbS₁.₅₃ versus NbS₂ affect the electronic properties. In some cases, the quantity of vacancies can be significant, reaching tens of percent in certain non-stoichiometric compounds. rscf.ru
Interstitials: Interstitial atoms, particularly excess niobium atoms, are a key feature of non-stoichiometric phases like 3R-Nb₁₊ₓS₂. researchgate.net In this structure, the extra niobium atoms are statistically distributed over vacant octahedral sites within the van der Waals gap between NbS₂ layers. researchgate.net At low sulfur pressures, interstitial cations are considered predominant defects. d-nb.info
Antisite Defects: While less commonly discussed in the available literature for this compound specifically, antisite defects (where atoms of different types exchange positions) are a possibility in any compound with more than one sublattice. The focus in this compound research has been more on vacancies and interstitials, which appear to be the dominant defect types influencing its properties.
The presence and ordering of these defects can lead to the formation of different structural polytypes and superstructures. rscf.ruresearchgate.net
Effects of Defect Concentration on Electronic and Structural Characteristics of this compound
The concentration of defects in this compound has a profound impact on its electronic and structural properties.
Electronic Characteristics: Defects introduce changes in the electronic band structure, which can alter the material's conductivity, magnetic properties, and catalytic activity. For example, the presence of cation vacancies and electron holes at high sulfur pressures leads to p-type behavior, while interstitial cations and quasi-free electrons at low sulfur pressures result in n-type behavior. d-nb.info The transition between these two regimes corresponds to a minimum in non-stoichiometry. d-nb.info
Introducing defects can create new energy levels within the band gap, a strategy known as defect engineering for band structure modification. rsc.org This can enhance photocatalytic activity by creating trap states for charge carriers. mdpi.com In some transition metal dichalcogenides, strain, which can be influenced by defects, can even induce a semiconductor-to-metal transition. aps.org
Structural Characteristics: High concentrations of point defects are a defining feature of many transition metal sulfides. d-nb.info In this compound, non-stoichiometry resulting from metal excess is accommodated by the formation of interstitial cations. d-nb.info This can lead to transitions between different polytypes, such as the shift from the 2H to the 3R polytype in Nb₁₊ₓS₂ as the concentration of interstitial niobium (x) increases. researchgate.net Structural disorder, including sulfur vacancies and faulting, can also be present, as observed in some NbS₃ polymorphs. aip.org
Table 2: Influence of Defect Concentration on this compound Properties
| Defect Type | Concentration Influence | Effect on Electronic Properties | Effect on Structural Properties | Reference |
| Cation Vacancies & Electron Holes | High Sulfur Pressure | p-type conductivity | - | d-nb.info |
| Interstitial Cations & Quasi-free Electrons | Low Sulfur Pressure | n-type conductivity | Accommodates metal excess | d-nb.info |
| Interstitial Niobium (in Nb₁₊ₓS₂) | Increasing 'x' | - | Transition from 2H to 3R polytype | researchgate.net |
| Sulfur Vacancies | Varies with synthesis | Alters band structure and dielectric properties | Can lead to structural disorder | aip.org |
Surface Functionalization and Passivation of this compound Materials
Surface functionalization and passivation are techniques used to modify the surface chemistry of this compound materials to enhance their properties and stability for specific applications.
Surface Functionalization: This involves attaching specific molecules or functional groups to the surface of the material. Covalent functionalization of two-dimensional transition metal dichalcogenides can be achieved at defect sites, which facilitate electron transfer. researchgate.net A method for the basal plane functionalization of NbS₂ nanosheets involves using in situ photolysis to generate a coordinatively unsaturated organometallic fragment, which then bonds to the sulfur atoms on the nanosheet surface. acs.org This approach demonstrates that the reactivity of NbS₂ is different from other transition metal dichalcogenides like MoS₂, which is attributed to differences in their electronic structures. acs.org
Surface Passivation: Passivation aims to create a stable, non-reactive layer on the material's surface to protect it from the environment or to improve its performance in a specific context. In the context of solid oxide fuel cells, modifying the surface of a Ni-YSZ anode with niobium oxide, which can form niobium sulfides in the presence of H₂S, has been shown to impart sulfur tolerance. This surface modification creates a catalytically active and conductive layer that resists poisoning by sulfur. General surface treatment methods, such as chemical or electropolishing, are also crucial for removing damaged surface layers and contaminants. cern.ch
Strain Engineering Approaches for Modulating this compound Properties
Strain engineering involves applying mechanical strain to a material to alter its properties. This is a promising approach for tuning the electronic and magnetic characteristics of two-dimensional materials like niobium disulfide.
First-principles studies based on density functional theory (DFT) have shown that applying biaxial tensile strain to a monolayer of NbS₂ can modulate its magnetic anisotropy energy (MAE). semanticscholar.org A linear relationship between strain and MAE has been observed, and critically, the easy axis of magnetization can be switched from in-plane to out-of-plane at a specific strain level (around 7% biaxial tensile strain). semanticscholar.org This ability to control magnetic properties through strain opens up possibilities for spintronic devices. semanticscholar.org
Strain can also significantly affect the electronic band structure. In various transition metal dichalcogenide monolayers, applying biaxial strain can decrease the band gap and even lead to a direct-to-indirect band gap transition or a semiconductor-to-metal transition. aps.orgaip.org While the specific quantitative effects of strain on the band gap of NbS₂ require further detailed investigation, the general principles observed in related materials suggest that strain is a powerful tool for tuning its electronic properties.
Intercalation Chemistry and Van Der Waals Heterostructures of Niobium Sulfide
Alkali Metal and Organic Molecule Intercalation into Niobium Sulfide (B99878)
The layered structure of niobium sulfide facilitates the intercalation of a variety of species, including alkali metals and organic molecules, into the van der Waals gaps between its layers. diva-portal.orgresearchgate.net This process is a key method for modifying the material's properties. diva-portal.org
Alkali Metal Intercalation:
Alkali metals such as lithium, sodium, potassium, rubidium, and cesium can be intercalated into the NbS₂ host structure. researchgate.netdtic.mil The intercalation process is often rapid and primarily results in an expansion of the c-axis of the crystal lattice, indicating that the alkali metal ions reside in the van der Waals gap. dtic.mil For instance, the intercalation of hydrated sodium cations forms a [Naₓ(H₂O)yNbS₂] complex. cambridge.org The amount of intercalated alkali metal can vary, leading to different stoichiometries and, consequently, different structural and electronic properties. researchgate.net For example, cesium-intercalated niobium disulfide compounds with stoichiometries of Cs₀.₃₄NbS₂ and Cs₀.₆₀NbS₂ have been synthesized, both exhibiting a 2H-NbS₂ host structure with cesium ions occupying trigonally distorted octahedral sites between the layers. researchgate.net An interesting observation is that increasing the alkali metal content can lead to a decrease in the c-lattice parameter due to reduced interlayer S···S separations. researchgate.net
Organic Molecule Intercalation:
A widely used technique to produce two-dimensional nanosheets of this compound is through exfoliation via the intercalation of bulky organic molecules or ions. researchgate.net Tetraalkylammonium hydroxides are one class of organic molecules that have been successfully intercalated into 2H-niobium disulfide. researchgate.net The size of the intercalated organic molecule directly influences the expansion of the c-lattice parameter. For instance, intercalation of tetraalkylammonium ions results in a stepwise increase in the c-lattice parameter that corresponds to the effective ionic radius of the intercalated cations. researchgate.net This highlights the ability to precisely control the interlayer spacing through the choice of the organic intercalant.
Studies of Charge Transfer and Phase Transitions Induced by Intercalation in this compound
The intercalation of guest species into the van der Waals gaps of this compound induces significant electronic and structural changes, primarily through charge transfer and resulting phase transitions.
Charge Transfer:
A fundamental consequence of intercalation is the transfer of charge between the intercalated species (guest) and the this compound (host) layers. diva-portal.org When electron-donating species like alkali metals or certain organic molecules are intercalated, they donate electrons to the host's conduction band. diva-portal.orgacs.org This charge transfer to the 4d_z²_ band of NbS₂ allows for the control of its electronic properties. diva-portal.org The process results in positively charged guest molecules and negatively charged host layers, with the electrostatic attraction between them facilitating the intercalation. acs.org This electron doping can be achieved without disrupting the in-plane crystal structure of the this compound layers. acs.org Conversely, the intercalation of electron-accepting species would lead to electron withdrawal from the host layers. diva-portal.org The extent of charge transfer influences the density of states at the Fermi level, which in turn affects properties like superconductivity. diva-portal.org
Phase Transitions:
Intercalation can trigger structural phase transitions in this compound. These transitions can range from order-disorder phenomena to changes in the stacking sequence of the layers. For example, copper-intercalated niobium disulfide (Cu₀.₅NbS₂) undergoes an order-disorder transition upon cooling, where the intercalated copper atoms arrange into a superstructure. researchgate.net At even lower temperatures, a displacive transformation occurs, modulating the host lattice. researchgate.net
The intercalation of sodium ions into 3R-NbS₂ has been shown to induce a phase transition to 2H-NaNbS₂. acs.org This transformation is a key part of the sodiation mechanism in this compound anodes for sodium-ion batteries. acs.org Similarly, the self-intercalation of excess niobium atoms between NbS₂ layers can drive a transition from the 2H to the 3R polytype to minimize repulsive forces between adjacent layers. peerj.com
The nature and concentration of the intercalant play a crucial role in determining the resulting phase. For instance, in iron-intercalated niobium selenide (B1212193) (a related transition metal dichalcogenide), different ordered superstructures form depending on the concentration of iron. researchgate.net These phase transitions are a direct consequence of the strong interaction between the guest species and the host lattice, leading to a rich variety of structural and electronic phases.
Synthesis and Characterization of this compound van der Waals Heterostructures
Van der Waals (vdW) heterostructures, which consist of vertically stacked layers of different two-dimensional materials, offer a powerful platform for engineering novel electronic and optoelectronic devices. acs.org this compound is a key component in the fabrication of these heterostructures, particularly in creating metal/semiconductor junctions. acs.org
Synthesis:
A primary method for synthesizing vdW heterostructures involving this compound is chemical vapor deposition (CVD) . acs.org A one-step halide-assisted CVD method has been successfully employed to grow NbS₂/MoS₂ heterostructures. acs.org This approach overcomes the challenges associated with the high melting points and low reactivity of metal oxide precursors. acs.org The proposed mechanism for this one-step growth involves the initial formation of the MoS₂ layer, which then acts as a substrate for the subsequent growth of NbS₂. acs.org This method yields high-quality heterostructures with clean interfaces. acs.org
Another approach involves the synthesis of metal/doped-semiconductor vdW heterostructures, such as NbSe₂/Nb-doped-WSe₂, also via a one-step CVD process using a solution-phase precursor. nih.gov This technique allows for precise control over the doping concentration in the semiconductor layer. nih.gov
Characterization:
A suite of characterization techniques is employed to verify the successful synthesis and to understand the properties of this compound vdW heterostructures.
Microscopy: Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are used to visualize the morphology and confirm the layered structure of the heterostructures. acs.orgacs.org TEM, in particular, is crucial for proving the high quality and cleanliness of the interface between the different material layers. acs.org
Spectroscopy: Photoluminescence (PL) and absorption spectroscopies are rapid and straightforward methods for characterizing the charge and energy transfer at the interface of the heterostructures. acs.org
Nonlinear Optics: Second-harmonic generation (SHG) is a nonlinear optical technique used to characterize the lattice alignment at the interface of the heterostructures. acs.org
These synthesis and characterization methods are essential for advancing the research and application of this compound-based vdW heterostructures.
Interfacial Phenomena and Proximity Effects in this compound Heterostructures
When this compound is brought into close contact with another material in a heterostructure, a variety of interfacial phenomena and proximity effects can arise, significantly influencing the properties of the constituent layers.
Interfacial Phenomena:
The interface in a heterostructure is a critical region where interactions between the different materials occur. These interactions can include:
Charge Transfer: A common phenomenon at the interface is the transfer of charge between the layers, which can lead to doping effects in the materials. acs.org
Hybridization: The electronic orbitals of the atoms at the interface can hybridize, leading to a modification of the electronic band structure of the heterostructure compared to the individual layers. acs.org
Strain: Lattice mismatch between the different materials in a heterostructure can induce strain, which can alter the electronic and vibrational properties of the layers. acs.org
Interfacial Restructuring: The interface can undergo complex restructuring, leading to irreversible modifications to the electrode and electrolyte in electrochemical systems. rsc.org
Proximity Effects:
Proximity effects refer to the influence that one material exerts on the properties of an adjacent material in a heterostructure. In the context of this compound heterostructures, these effects are particularly important for modulating its superconducting and magnetic properties.
Superconducting Proximity Effect: When a superconductor like NbS₂ is placed in contact with a non-superconducting material, the superconducting properties can be induced in the adjacent layer over a short distance. Conversely, the properties of the NbS₂ can also be altered. For instance, in NbS₂/MnPSe₃ heterostructures, a reduction in the superconducting critical temperature (T_c) of NbS₂ has been observed due to proximity effects. aip.org
Magnetic Proximity Effect: If NbS₂ is interfaced with a magnetic material, magnetic properties can be induced in the NbS₂ layer. This can lead to phenomena like the re-emergence of superconductivity in certain magnetic fields, as seen in NbSe₂/CrCl₃ heterostructures. aip.org
Ferroelectric Proximity Effect: The high surface charge concentration of ferroelectric materials can induce significant proximity effects in adjacent superconductors. aip.org Studies on FeSeTe/ferroelectric heterostructures have shown peculiar two-step superconducting transitions, hypothesized to be induced by the domain structure of the ferroelectric material. aip.org Similar effects could be explored in NbS₂-based heterostructures. aip.org
These interfacial phenomena and proximity effects highlight the rich physics that emerges at the junction of different materials and offer a powerful tool for tuning the properties of this compound for various applications.
Computational Modeling of Intercalation Processes and Heterostructure Interfaces in this compound
Computational modeling, particularly using methods like Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of materials at the atomic scale. arxiv.orgoup.com This is especially true for complex systems like intercalated this compound and its heterostructures.
Modeling Intercalation Processes:
Computational models can provide insights into various aspects of the intercalation process:
Thermodynamic Stability: DFT calculations can be used to determine the thermodynamic stability of different intercalated phases. acs.orgacs.org For example, calculations have shown that V, Co, and Ni promoters stabilize the surfaces of NbS₂ catalysts, while Fe has the opposite effect. acs.org
Structural Changes: Models can predict how the lattice parameters of this compound change upon intercalation. For instance, simulations of lithium intercalation into NbSe₂ showed a significant increase in the lattice parameter perpendicular to the layers as the lithium concentration increased. nist.gov
Electronic Structure Modifications: By calculating the electronic density of states (DOS), researchers can understand how intercalation alters the electronic properties of this compound. researchgate.net A common approach is the rigid band model, where charge transfer from the intercalant to the host material's bands is assumed. researchgate.net However, strong hybridization between the intercalant and the host can lead to deviations from this simple picture. arxiv.org
Reaction Mechanisms: Computational studies can help elucidate the mechanisms of reactions occurring at the surface of intercalated this compound. For example, DFT calculations have been used to model the adsorption of lithium polysulfide species on various transition-metal sulfide surfaces, including NbS₂, to understand their anchoring mechanism in lithium-sulfur batteries. researchgate.net
Modeling Heterostructure Interfaces:
Computational modeling is also crucial for understanding the complex interactions at the interfaces of this compound heterostructures:
Interfacial Stability and Structure: DFT can be used to model the stability and atomic arrangement at the interface between this compound and other 2D materials.
Electronic Properties: Calculations can predict the band alignment and charge transfer at the interface, which are critical for the performance of electronic and optoelectronic devices.
Proximity Effects: Computational models can help to understand the origin and nature of proximity effects. For instance, modeling the intercalation of magnetic ions can shed light on how their magnetic states affect the electronic structure of the host material near the Fermi level. arxiv.org
Phase Diagrams: By combining DFT with methods like Monte Carlo simulations, it is possible to construct thermodynamic phase diagrams for intercalant ordering in heterostructures. arxiv.org This can guide experimental efforts to synthesize specific structural phases with desired properties. arxiv.org
These computational approaches provide a powerful complement to experimental studies, enabling a deeper understanding and rational design of this compound-based materials for a wide range of applications.
Applications Oriented Research Paradigms for Niobium Sulfide
Niobium Sulfide (B99878) in Energy Storage Devices
The metallic nature and layered crystal structure of niobium sulfide are highly advantageous for energy storage applications, facilitating efficient electron transport and ion intercalation, which are crucial processes in batteries and supercapacitors.
This compound has been investigated as a high-capacity anode material for both LIBs and SIBs. For LIBs, theoretical calculations suggest that the 2H phase of NbS₂ can accommodate a double layer of lithium ions between each NbS₂ layer, leading to a high theoretical specific capacity of 340.8 mAh/g for the pristine material. frontiersin.orgresearchgate.netmdpi.com Experimental results have even surpassed these predictions, with NbS₂-based anodes delivering an initial specific discharge capacity of approximately 1,130 mAh/g. frontiersin.orgresearchgate.netnih.gov This high capacity is attributed to a combination of intercalation and a partially reversible conversion reaction. frontiersin.orgresearchgate.net
In the context of SIBs, the 3R-NbS₂ polytype has demonstrated remarkable cycling stability as an anode material, capable of enduring 2500 cycles at a current density of 0.5 A g⁻¹. sciopen.com This stability is largely attributed to a dominant capacitive charge storage mechanism. sciopen.com Chemically exfoliated NbS₂ nanosheets have also shown promise for SIBs, delivering a reversible specific capacity of 205 mAh g⁻¹ at 100 mA g⁻¹. researchgate.net
Beyond anodes, functionalized NbS₂ has been explored as a cathode material. First-principles calculations indicate that functionalizing NbS₂ with fluorine (F) and chlorine (Cl) can yield high energy densities. For lithiation, NbS₂F₂ and NbS₂Cl₂ show potential energy densities of 1223 mWh/g and 823 mWh/g, respectively. rsc.orgworldscientific.com For sodiation, the corresponding values are 1086 mWh/g and 835 mWh/g, which are significantly higher than many conventional cathode materials. rsc.orgworldscientific.com
| Battery Type | Electrode Type | Material | Key Performance Metric | Value | Reference |
|---|---|---|---|---|---|
| LIB | Anode | 2H-NbS₂ | Theoretical Specific Capacity | 340.8 mAh/g | frontiersin.orgresearchgate.net |
| LIB | Anode | NbS₂-based | Initial Discharge Capacity | ~1,130 mAh/g | frontiersin.orgresearchgate.net |
| LIB | Anode | NbS₂-based | First Cycle Coulombic Efficiency | 82.3% | frontiersin.org |
| SIB | Anode | 3R-NbS₂ | Cycling Stability | Stable for 2500 cycles @ 0.5 A/g | sciopen.com |
| SIB | Anode | ce-NbS₂ Nanosheets | Reversible Specific Capacity | 205 mAh/g @ 100 mA/g | researchgate.net |
| LIB | Cathode | NbS₂F₂ (Theoretical) | Energy Density | 1223 mWh/g | worldscientific.com |
| SIB | Cathode | NbS₂F₂ (Theoretical) | Energy Density | 1086 mWh/g | worldscientific.com |
The high electrical conductivity and surface area of nanostructured this compound make it an excellent material for supercapacitors, which store charge via electrostatic double-layer capacitance and fast surface redox reactions. rsc.orgarxiv.org The morphology of the NbS₂ material plays a critical role in its capacitive performance.
Research has shown that hierarchical NbS₂ nanosheets exhibit the highest specific capacitance at lower current densities, reaching 221.4 F/g at 1 A/g. acs.orgacs.org In contrast, ultrathin NbS₂ nanosheets demonstrate a superior rate capability, maintaining a capacitance of 120.0 F/g at a high current density of 10 A/g. acs.orgacs.org Composites of NbS₂ with reduced graphene oxide (rGO) have also been developed for supercapatteries, a hybrid energy storage device. An NbS/rGO composite displayed a high specific capacity of 858 C/g in a three-electrode setup. acs.orgmdpi.com Furthermore, functionalized NbS₂ (f-NbS₂) flakes have been incorporated into solid-state electrolytes, leading to flexible all-solid-state supercapacitors with a specific capacitance of 116 F/g at 0.02 A/g and excellent stability.
| Material | Electrolyte | Specific Capacitance | Current Density | Cycling Stability | Reference |
|---|---|---|---|---|---|
| Hierarchical NbS₂ Nanosheets | 1 M KCl | 221.4 F/g | 1 A/g | 78.9% retention after 10,000 cycles | acs.orgacs.org |
| Hierarchical NbS₂ Nanosheets | 1 M KCl | 117.1 F/g | 10 A/g | 78.9% retention after 10,000 cycles | acs.orgacs.org |
| Ultrathin NbS₂ Nanosheets | 1 M KCl | 175.6 F/g | 1 A/g | - | acs.org |
| Ultrathin NbS₂ Nanosheets | 1 M KCl | 120.0 F/g | 10 A/g | - | acs.org |
| Stacked NbS₂ Nanosheets | 1 M KCl | 196.9 F/g | 1 A/g | - | acs.org |
| NbS/rGO Composite | - | 858 C/g | - | 90% retention after 5000 cycles (asymmetric device) | acs.orgmdpi.com |
| f-NbS₂ in Solid-State Supercapacitor | SPEEK-based solid electrolyte | 116 F/g | 0.02 A/g | Excellent |
Understanding the mechanism of ion movement within the NbS₂ structure is key to optimizing its performance in energy storage devices. For lithium ions, the storage process in NbS₂ involves two distinct phases. Initially, Li⁺ ions intercalate between the van der Waals-bonded NbS₂ layers. frontiersin.orgresearchgate.net As lithiation proceeds, a double layer of lithium can form, a process that is followed by a partially reversible conversion or alloying reaction, particularly when defects are present in the material. frontiersin.orgresearchgate.netmdpi.com This conversion mechanism contributes to the exceptionally high experimental capacities observed. The diffusion barrier for lithium ions on the surface of pristine NbS₂ is calculated to be 0.24 eV. worldscientific.com
For sodium ions, the diffusion barrier on NbS₂ is even lower, at 0.13 eV, suggesting faster kinetics. worldscientific.com The remarkable cycling stability of 3R-NbS₂ anodes in SIBs is primarily linked to a pseudocapacitive charge storage mechanism. sciopen.com This mechanism involves fast surface redox reactions rather than bulk intercalation, which minimizes structural strain and volume change during cycling, thereby enhancing the electrode's longevity. Investigations into bimetallic sulfides have also highlighted the role of pseudocapacitive effects and fast ion diffusion in achieving advanced sodium-ion battery performance.
Supercapacitor Applications of this compound
This compound for Catalytic and Electrocatalytic Applications
The unique electronic structure of this compound, particularly its metallic character, makes it an effective catalyst for important electrochemical reactions, offering a potentially lower-cost alternative to precious metal catalysts like platinum.
This compound has emerged as a highly promising electrocatalyst for the hydrogen evolution reaction (HER), a critical process for producing hydrogen fuel through water splitting. Both the basal planes and edge sites of NbS₂ are catalytically active, a key advantage over other TMDs like MoS₂ where activity is largely confined to the edges. The metallic nature of its stable polymorphs (e.g., 2H and 3R) ensures efficient electron transfer to the active sites.
Researchers have engineered various forms of NbS₂, from ultrathin nanosheets to nanoflowers, to maximize the number of exposed active sites. Few-layer NbS₂ nanosheets prepared by electrochemical exfoliation have shown excellent HER activity in acidic media, achieving a current density of 10 mA cm⁻² at a low overpotential of 90 mV with a Tafel slope of 83 mV dec⁻¹. Composites of NbS₂ with reduced graphene oxide (rGO) also show enhanced HER performance due to improved conductivity and a larger active surface area, exhibiting a small onset potential of 0.15 V and a Tafel slope of 84 mV dec⁻¹. The different polytypes of NbS₂ also influence its catalytic activity, with the metallic 2H phase predicted to be one of the most efficient HER electrocatalysts among TMDs.
| Catalyst Material | Electrolyte | Overpotential @ 10 mA/cm² | Tafel Slope (mV/dec) | Reference |
|---|---|---|---|---|
| Few-layer NbS₂ Nanosheets | Acid | 90 mV | 83 | |
| NbS₂ Nanoflakes/rGO | - | 150 mV (onset potential) | 84 | |
| NbS₂-based catalyst | 0.5 M H₂SO₄ | 100 mV | - | |
| NbS₂-based catalyst | 1 M KOH | 220 mV | - | |
| 2H-Nb₁.₃₅S₂ | 0.5 M H₂SO₄ | ~150 mV | - |
The oxygen reduction reaction (ORR) and oxygen evolution reaction (OER) are fundamental to technologies like fuel cells and metal-air batteries. While research on NbS₂ for these reactions is less extensive than for HER, initial studies show some potential. Theoretical investigations using density functional theory (DFT) have explored various 3R-phase TMDs as ORR catalysts. rsc.org These calculations predict that NbS₂ exhibits good ORR activity with an overpotential of 0.54 V, which could potentially be lowered to 0.43 V through the application of mechanical strain. rsc.org
Experimentally, the focus has often been on niobium-based composites rather than pure NbS₂. For instance, a nanoporous FeCoNbS electrocatalyst showed good performance for both HER and OER in alkaline solutions, with an OER overpotential of 241 mV at 10 mA cm⁻². worldscientific.com Similarly, a dual single-atom catalyst featuring Ni and Nb sites on N-doped carbon (Ni/Nb DSA@NC) delivered efficient bifunctional performance for both ORR (half-wave potential of 0.952 V) and OER (overpotential of 359 mV at 10 mA cm⁻²). While these results are promising, they highlight the synergistic effects within a composite material, and more research is needed to elucidate the specific contribution and intrinsic activity of the NbS₂ phase in ORR and OER catalysis. Studies on related materials like niobium carbonitrides loaded with iridium have also shown activity for OER, suggesting a broader potential for niobium-based compounds in oxygen electrocatalysis.
Mechanistic Studies of Catalytic Activity on this compound Surfaces
The catalytic properties of this compound (NbS₂) are a significant area of research, with studies focusing on understanding the fundamental mechanisms that drive its activity, particularly in hydrodesulfurization (HDS) and the hydrogen evolution reaction (HER). ontosight.ai
Theoretical and experimental investigations have revealed that the electronic structure of NbS₂ is key to its catalytic function. researchgate.net Density functional theory (DFT) calculations show that the thermodynamics of hydrogen adsorption on the catalyst surface is the limiting reaction in HER. The most effective HER catalysts exhibit a change in free energy (ΔG) close to zero, indicating a thermoneutral state. The unique electronic properties of certain this compound phases, such as 1H-NbS₂, result in large adiabatic electron affinities, which promote strong adsorption of hydrogen on the material's basal planes. rsc.org This inherent activity of the basal planes is a distinguishing feature compared to other transition metal dichalcogenides like MoS₂, where activity is often confined to the edges. rsc.org The lack of one electron in the d-bands of niobium atoms endows NbS₂ with these distinct electronic and magnetic properties. researchgate.netrsc.org
In the context of HDS, a critical process in the petroleum industry, this compound has demonstrated significant potential. ontosight.aiacs.org However, the formation of NbS₂ from its precursor, niobium oxide (Nb₂O₅), can be thermodynamically challenging under practical conditions. acs.org Research has shown that the addition of copper as a promoter facilitates the sulfidation of niobium oxide, thereby increasing the number of available NbS₂ active sites. acs.org Mechanistic studies indicate that while copper aids in the catalyst's formation, it acts as a spectator during the HDS reaction itself. acs.org An optimal copper-to-niobium molar ratio of 0.3 has been identified; lower ratios provide insufficient promotion, while higher ratios lead to copper segregation, which blocks the active NbS₂ sites. acs.org Furthermore, doping NbS₂ with other transition metals like cobalt, nickel, or vanadium has been shown to stabilize the catalyst's surfaces. researchgate.net
The dynamic nature of the catalyst surface under reaction conditions has also been explored. In solid oxide fuel cell anodes, for example, Nb₂O₅ is first reduced to niobium monoxide (NbO₂), which subsequently reacts with hydrogen sulfide to form various niobium sulfides (NbSₓ) on the surface. These resulting sulfide layers are both electrically conductive and catalytically active for hydrogen oxidation, contributing to the device's sulfur tolerance.
This compound in Electronic and Spintronic Devices
The distinct electrical and physical properties of this compound compounds have positioned them as promising materials for next-generation electronic and spintronic applications. ontosight.aiacs.org
Niobium disulfide (NbS₂) has been extensively investigated as a component in field-effect transistors, primarily due to its metallic conductivity and two-dimensional layered structure. ontosight.airesearchgate.net It is particularly effective as a contact electrode material for transistors based on other 2D materials. rsc.orgiphy.ac.cn When NbS₂ is used for the source and drain electrodes in MoS₂-based FETs, it can significantly enhance device performance, boosting field-effect mobility by as much as six-fold and increasing the current on-off ratio by two orders of magnitude compared to conventional titanium/gold contacts. iphy.ac.cnsciengine.com This improvement is attributed to the formation of a clean van der Waals interface between the NbS₂ electrode and the semiconductor channel, which results in weak Fermi level pinning and consequently, a lower contact resistance. researchgate.netresearchgate.net Studies have measured the contact resistance of NbS₂ to be half that of molybdenum metal electrodes in similar MoS₂ devices. researchgate.netresearchgate.net
The performance of FETs based on heterostructures incorporating NbS₂ has been a focus of theoretical and experimental work. nih.govresearchgate.net In-plane heterostructures of NbS₂-MoS₂-NbS₂ have been shown to function as high-performance ambipolar transistors. nih.gov The charge transport properties in these devices depend on their atomic arrangement, with armchair-edge structures exhibiting ballistic transport and zigzag-edge structures showing resonance tunneling transport. nih.govresearchgate.net
Furthermore, NbS₂ is being explored in advanced transistor concepts like "cold-source" FETs (CM-FETs) for low-power electronics. arxiv.orgacs.org Heterojunctions of NbS₂/MoS₂ have demonstrated a significant negative differential resistance (NDR) effect with high peak currents. arxiv.org Theoretical studies suggest that a monolayer of 2H-NbS₂ can be engineered through doping to act as a "cold" metal with half-metallic characteristics. acs.org This could enable the fabrication of 3 nm cold-source spin FETs with a subthreshold swing (SS) that breaks the fundamental Boltzmann limit of 60 mV/decade, a critical step toward ultra-low-power devices. acs.org
| Device Structure | Key Finding | Performance Metric | Value | Source |
|---|---|---|---|---|
| NbS₂/MoS₂ Heterostructure | Improved mobility and on/off ratio | Mobility Improvement | >6-fold vs. Ti/Au | iphy.ac.cnsciengine.com |
| NbS₂/MoS₂ Heterostructure | Improved mobility and on/off ratio | On/Off Ratio Improvement | >2 orders of magnitude vs. Ti/Au | iphy.ac.cnsciengine.com |
| NbS₂-MoS₂-NbS₂ Heterostructure | High-performance ambipolar transistor | Current On/Off Ratio | 4.7 x 10⁵ | nih.gov |
| NbS₂-MoS₂-NbS₂ Heterostructure | High-performance ambipolar transistor | Subthreshold Swing (SS) | 90 mV/decade | nih.gov |
| NbS₂/MoS₂ CM-FET | Large negative differential resistance | Peak Current | 4110 μA/μm | arxiv.org |
| 3 nm ML-NbS₂ Spin FET (Theoretical) | Breaks Boltzmann limit | Subthreshold Swing (SS) | 59 mV/dec | acs.org |
This compound-based materials are emerging as a versatile platform for spintronics, which leverages the spin of electrons in addition to their charge. acs.orgacs.org Research has particularly focused on intercalated this compound compounds, where atoms of a magnetic element are inserted between the NbS₂ layers.
Iron-intercalated this compound (FeₓNbS₂) is a leading candidate for antiferromagnetic spintronics. acs.org It displays a novel electrical switching behavior that can be triggered by current densities that are unprecedentedly low compared to other metallic antiferromagnetic systems. acs.org This switching involves the manipulation of competing antiferromagnetic orders within the material. acs.org The ability to transmit this spin information coherently over distances of tens of microns suggests the involvement of collective excitations and possibly magnetoelastic coupling, a topic of ongoing investigation. acs.org
In another example, nickel-intercalated niobium disulfide (Ni₁/₃NbS₂) naturally hosts a helical arrangement of electron spins. aps.org Researchers have demonstrated that applying an electrical current to this material can collectively rotate this helical spin pattern. aps.org This manipulation, which is detected as a change in the material's electrical resistance, is driven by spin-orbit torque, where the spin angular momentum from the injected current is transferred to the magnetic structure. aps.org
Beyond intercalation, monolayer NbS₂ itself is being theoretically explored for multifunctional spintronic devices. acs.org By applying appropriate doping, it is predicted that monolayer NbS₂ can be transformed into a bipolar magnetic semiconductor or a half-metal. acs.org A theoretical 3 nm p-type FET based on this material was shown to exhibit both a spin filtering effect and negative differential resistance, highlighting a potential path toward developing multifunctional, low-power spintronic components. acs.org
Exploration of this compound in Field-Effect Transistors (FETs)
This compound in Photonic and Optoelectronic Technologies
The unique optical and electronic properties of this compound and its related compounds make them attractive for applications in photonics and optoelectronics, particularly in the development of advanced light-sensing devices. acs.orgresearchgate.net
Research into this compound-based photodetectors has largely centered on two main compounds: niobium disulfide (NbS₂) and niobium trisulfide (NbS₃). iphy.ac.cnnih.gov
NbS₂ is often used in heterostructures, where it is combined with a semiconducting material to enhance photodetection capabilities. iphy.ac.cnsciengine.com When NbS₂ is used as a metallic contact for a MoS₂ photodetector, it significantly boosts performance by providing a low-resistance, barrier-free path for charge extraction. iphy.ac.cnsciengine.com This configuration leads to devices with higher responsivity and faster response times. iphy.ac.cnsciengine.com A key mechanism identified in NbS₂/MoS₂ heterostructures is a photothermionic effect-assisted charge transfer, where charge moves from the NbS₂ layer to the MoS₂ layer within 500 femtoseconds of excitation. acs.org This ultrafast process enables efficient, broadband photocarrier generation, a highly desirable feature for advanced photodetectors. acs.org
Niobium trisulfide (NbS₃) is a semiconductor with a low-symmetry crystal structure, which gives it strong anisotropic physical properties. nih.gov This anisotropy is beneficial for creating photodetectors that are sensitive to the polarization of light. nih.govresearchgate.net Schottky-type photodetectors fabricated from NbS₃ have demonstrated excellent performance characteristics, including a fast photoresponse time of 11.6 microseconds and a high photoelectrical dichroic ratio, which is a measure of its sensitivity to different light polarizations. nih.govresearchgate.net These properties make NbS₃-based devices suitable for applications such as high-quality reflective polarization imaging across the visible and near-infrared spectrum. nih.gov
| Material/Device | Key Feature | Performance Metric | Value | Source |
|---|---|---|---|---|
| NbS₂/MoS₂ Heterostructure | Ultrafast Charge Transfer | Transfer Time | < 500 fs | acs.org |
| NbS₃ Schottky Photodetector | Fast Response | Response Time | 11.6 µs | nih.govresearchgate.net |
| NbS₃ Schottky Photodetector | Polarization Sensitivity | Photoelectrical Dichroic Ratio | 1.84 | nih.govresearchgate.net |
| SnS@NbS₂ Core-Shell | Enhanced Signal-to-Noise | S/N Ratio Improvement | 15x vs. pure NbS₂ | researchgate.net |
While this compound's properties suggest potential for use in various optoelectronic devices, including light emitters, the current body of research predominantly focuses on its application in catalysis, transistors, and photodetectors. researchgate.net The electronic and optical properties of NbS₂ are of interest for its potential integration into light-emitting technologies. researchgate.net However, detailed studies and demonstrations of this compound compounds specifically integrated into light-emitting diodes (LEDs) or other light-generating devices are not as extensively reported as its other applications.
Photodetector Research Based on this compound
Exploration of this compound for Sensing Applications
This compound (NbS₂) has emerged as a promising material in the development of advanced sensing technologies. Its unique electronic properties, high surface area, and the ability to be synthesized in two-dimensional (2D) forms make it a compelling candidate for both gas sensing and biosensing applications. Research in this area is focused on harnessing these characteristics to create highly sensitive and selective sensors for a variety of analytes.
Gas Sensing Mechanisms Employing this compound
The primary application of this compound in gas sensing has been explored through chemoresistive sensors, where the electrical resistance of the material changes upon exposure to a target gas. Two-dimensional (2D) NbS₂ nanosheets have been a particular focus of this research. Current time information in Bangalore, IN.frontiersin.orgresearchgate.netnih.gov
The sensing mechanism is largely based on the charge transfer between the gas molecules and the surface of the NbS₂. For instance, in the detection of nitrogen dioxide (NO₂), a common atmospheric pollutant, the NO₂ molecule acts as an electron acceptor. frontiersin.orgfrontiersin.org When NO₂ molecules adsorb onto the surface of the p-type NbS₂ material, they withdraw electrons, leading to an increase in the concentration of holes (the majority charge carriers) and consequently a decrease in the material's resistance. This change in resistance is the measurable signal that indicates the presence and concentration of the gas. frontiersin.org
First-principles calculations based on density functional theory (DFT) have been employed to understand the sensing mechanisms at a molecular level. frontiersin.orgresearchgate.net These studies have revealed that the configuration of the edges of the 2D NbS₂ nanosheets plays a crucial role in their sensing ability. Current time information in Bangalore, IN.frontiersin.org The synthetic conditions can influence these edge configurations, thereby affecting the sensor's performance. Current time information in Bangalore, IN.frontiersin.org
Research has demonstrated the potential of 2D NbS₂ gas sensors for the selective and reversible detection of NO₂ at room temperature. Current time information in Bangalore, IN.frontiersin.orgresearchgate.netnih.gov This is a significant advantage over many metal oxide-based gas sensors that often require high operating temperatures, leading to higher power consumption. frontiersin.org Furthermore, doping NbS₂ with other metals is being investigated as a strategy to modify its electronic structure and enhance its gas sensing properties. frontiersin.org
Table 1: Research Findings on this compound-Based Gas Sensors
| Target Gas | Sensing Material | Key Findings |
|---|---|---|
| Nitrogen Dioxide (NO₂) | 2D NbS₂ Nanosheets | Selective and reversible detection at room temperature. Current time information in Bangalore, IN.frontiersin.orgresearchgate.netnih.gov |
| Nitrogen Dioxide (NO₂) | 2D NbS₂ Nanosheets | Sensing mechanism is based on charge transfer, with NO₂ acting as an electron acceptor. frontiersin.org |
| Nitrogen Dioxide (NO₂) | 2D NbS₂ Nanosheets | The edge configuration of the nanosheets, dependent on synthesis, impacts sensing ability. Current time information in Bangalore, IN.frontiersin.org |
| Various Gases | Doped NbS₂ | Doping can modulate electronic properties to enhance gas sensing applications for gases like NOx, NH₃, O₂, and ethanol. frontiersin.org |
Biosensing Strategies Incorporating this compound
The application of this compound in biosensing is an emerging field, leveraging its metallic conductivity, large surface area, and biocompatibility. rsc.org The primary strategies involve the use of NbS₂ as an electrode material in electrochemical biosensors and as a substrate for Surface-Enhanced Raman Scattering (SERS).
Electrochemical Biosensors:
A significant biosensing application of NbS₂ is in the fabrication of electrochemical biosensors for the detection of clinically relevant biomolecules. rsc.org For example, an ultrasensitive electrochemical biosensor for cardiac troponin I (cTnI), a biomarker for acute myocardial infarction, has been developed using NbS₂ nanoflakes. rsc.org
In this strategy, NbS₂ nanoflakes are directly fabricated on a conductive substrate, such as carbon fiber paper, using techniques like atomic layer deposition (ALD). rsc.org This method allows for precise control over the morphology and thickness of the nanoflakes. rsc.org The high conductivity and large surface area of the NbS₂ nanoflakes provide an ideal platform for immobilizing biorecognition elements, such as antibodies specific to the target biomolecule. rsc.org The binding of the target analyte to the immobilized antibodies on the NbS₂ electrode leads to a measurable change in the electrochemical signal, allowing for highly sensitive detection. rsc.org The metallic nature of NbS₂ is advantageous as it does not introduce additional resistance that could dampen the response current. rsc.org
Surface-Enhanced Raman Scattering (SERS) Based Sensing:
This compound has also shown promise as a substrate for SERS-based molecular sensing, which can be extended to biosensing applications. frontiersin.org SERS is a powerful technique that enhances the Raman scattering signal of molecules adsorbed on or near the surface of certain nanomaterials. The metallic nature of NbS₂ contributes to this enhancement through a charge transfer mechanism between the NbS₂ and the adsorbed molecules. frontiersin.org
In this approach, few-layer NbS₂ single crystals are synthesized and used as a platform to detect trace amounts of molecules. frontiersin.org The high sensitivity of NbS₂ for probing molecules like rhodamine 6G, methylene (B1212753) blue, and crystal violet demonstrates its potential for detecting biomolecules as well. frontiersin.org For biosensing, the NbS₂ surface could be functionalized with specific receptors to capture target biomolecules, and the SERS signal would provide a highly specific fingerprint for detection and identification.
Table 2: Biosensing Strategies Using this compound
| Sensing Strategy | Target Analyte(s) | Key Features of this compound |
|---|---|---|
| Electrochemical Biosensor | Cardiac Troponin I (cTnI) | High conductivity, large surface area, biocompatibility, direct fabrication of nanoflakes. rsc.org |
| Surface-Enhanced Raman Scattering (SERS) | Rhodamine 6G, Methylene Blue, Crystal Violet (as proof-of-concept for biomolecules) | Metallic nature enabling efficient charge transfer for signal enhancement. frontiersin.org |
Fundamental Studies of Phase Transitions and Polymorphism in Niobium Sulfide
Investigation of Charge Density Wave (CDW) Transitions in Niobium Sulfide (B99878)
Charge Density Waves (CDWs) are periodic modulations of the electron density that can lead to structural distortions in a material. While bulk niobium disulfide (NbS₂) is notable for being one of the few metallic transition metal dichalcogenides that does not exhibit a CDW, recent studies have revealed the emergence of CDW states in lower-dimensional and different stoichiometric forms of niobium sulfide. acs.orgnih.gov
In monolayer 2H-NbS₂ grown on graphene, a 3x3 CDW superstructure has been unambiguously identified using scanning tunneling microscopy and spectroscopy. acs.orgnih.govarxiv.org This CDW transition occurs at approximately 40 K and is accompanied by the opening of a significant energy gap of about 20 meV at the Fermi level. acs.orgnih.gov Interestingly, the observed gap structure is not a simple electronic bandgap but is attributed to the presence of collective CDW phonon modes, specifically amplitude and phase modes, that couple with the electrons. acs.orgnih.gov First-principles calculations support these findings, showing unstable phonon modes at the 2/3 ΓM point in the Brillouin zone of monolayer NbS₂, which correspond to the experimentally observed 3x3 CDW phase. aps.org
While the 2H polytype of bulk NbS₂ is generally considered not to have a CDW, some research has found faint traces of a CDW. rsc.org Diffuse x-ray scattering measurements have revealed extremely weak satellite peaks, suggesting the presence of two √13a × √13a superlattices, which are identical in wave vector and tilt angle to the CDW observed in the 1T polytype of TaS₂ and TaSe₂. This has led to speculation about the existence of local 1T polytype environments within the bulk 2H-NbS₂ crystals.
In contrast to NbS₂, the quasi-one-dimensional conductor niobium trisulfide (NbS₃) exhibits multiple CDW transitions. aps.orgresearchgate.net The monoclinic phase II of NbS₃ displays three distinct CDW transitions at temperatures of approximately 150 K, 360 K, and a high-temperature transition between 620-650 K. aps.org The CDW transition at 150 K is particularly unique as it has been shown to arise from sulfur vacancies acting as donors. aps.org The CDW that sets in at 360 K is noted for its exceptional coherence at room temperature. aps.org
Table 1: Charge Density Wave (CDW) Transition Temperatures in this compound Compounds
| Compound | CDW Transition Temperature (TCDW) | Notes |
| Monolayer 2H-NbS₂ | ~40 K | 3x3 superstructure observed. acs.orgnih.gov |
| Bulk 2H-NbS₂ | Generally absent, but faint traces observed. | Weak satellite peaks suggest a √13a × √13a superlattice. |
| NbS₃ (Phase II) | ~150 K (TP2) | Arises from sulfur vacancies. aps.org |
| 360 K (TP1) | Exceptionally coherent at room temperature. aps.org | |
| ~620-650 K (TP0) | High-temperature transition. aps.org |
Structural Phase Transformations in this compound under External Stimuli (Temperature, Pressure)
This compound exists in several polymorphic forms, with the most common for NbS₂ being the 2H (hexagonal) and 3R (rhombohedral) polytypes. acs.orgnih.gov These polymorphs exhibit different physical properties and can be selectively synthesized. For instance, in bulk synthesis, the sulfur pressure can be adjusted to favor the growth of either the 2H or 3R phase. acs.orgnih.gov
Recent advancements in chemical vapor deposition (CVD) have enabled thickness-controlled synthesis of 2D NbS₂ crystals, revealing a thickness-dependent structural phase transition. acs.orgnih.govnih.gov As the thickness of the grown NbS₂ increases from 1.5 nm to 10 nm, a transition from the metallic 3R-polytype to the superconducting 2H-polytype is observed. acs.orgnih.govnih.gov This transition has been confirmed through various characterization techniques, including Raman spectroscopy and scanning transmission electron microscopy. acs.orgnih.govnih.gov
Under high pressure, the niobium-hydrogen system, which can be seen as an analogue for understanding interstitial effects, undergoes several phase transformations. osti.gov At pressures up to one megabar and with laser heating, new phases of niobium hydrides have been synthesized and identified. osti.gov For example, a transition from an fcc phase to an irregular hexagonal phase in NbH₂₋₂.₅ occurs at 39 GPa. osti.gov Above 56 GPa, hcp/dhcp NbH₂.₅ and distorted bcc NbH₃ are formed. osti.gov These high-pressure studies provide insights into the structural stability and transformations of niobium-based compounds under extreme conditions. While not directly on this compound, these studies on related niobium compounds highlight the element's propensity for complex phase behavior under pressure. routledge.comresearchgate.net
Superconducting Phase Transitions in this compound and Related Compounds
Among the various polymorphs of this compound, superconductivity is a key property primarily associated with the 2H-NbS₂ polytype. rsc.orgacs.orgnih.govhqgraphene.com Bulk 2H-NbS₂ is a known superconductor with a critical temperature (Tc) of approximately 6 K. rsc.orgacs.orgnih.govhqgraphene.com In contrast, the 3R-NbS₂ polytype is generally considered to be metallic and not superconducting, at least above 1.75 K. rsc.org However, there have been some conflicting reports suggesting superconductivity in 3R-NbS₂ with a similar Tc to the 2H phase, though recent detailed studies using specific heat measurements have confirmed that pure 3R-NbS₂ is not a bulk superconductor. rsc.org
In two-dimensional, CVD-grown 2H-NbS₂, a superconducting transition is also observed, though the critical temperature is slightly lower than in bulk crystals. acs.orgnih.gov For a 10 nm thick 2H-phase sample, the resistance drops to zero at around 3 K, with a Tc of 2.6 K (defined as the temperature where resistance is half of the normal-state resistance). acs.orgnih.gov This transition in 2D NbS₂ is described as a Berezinskii–Kosterlitz–Thouless (BKT) transition. acs.orgnih.gov
The superconducting properties of niobium-based dichalcogenides are often compared with those of niobium diselenide (NbSe₂). Both 2H-NbSe₂ and 4H-NbSe₂ are superconductors with Tc values of 7.2 K and 6.5 K, respectively. rsc.org A significant difference is that superconductivity in NbSe₂ coexists with a CDW, whereas this is not the case for bulk 2H-NbS₂. rsc.orgacs.orgnih.govresearchgate.net
High-pressure studies on the broader Nb-S system have explored the potential for new superconducting phases. researchgate.net Evolutionary crystal structure prediction combined with ab initio calculations up to 250 GPa have identified several new stable compositions and phases. researchgate.net However, these calculations indicate that the predicted high-pressure phases are metals with low electron-phonon coupling strengths, resulting in critical superconducting temperatures below 15 K. researchgate.net
Table 2: Superconducting Critical Temperatures (Tc) for this compound and Related Compounds
| Compound | Crystal Structure/Phase | Superconducting Critical Temperature (Tc) |
| Bulk NbS₂ | 2H-polytype | ~6 K rsc.orgacs.orgnih.govhqgraphene.com |
| Bulk NbS₂ | 3R-polytype | Not superconducting above 1.75 K rsc.org |
| 2D NbS₂ (10 nm) | 2H-polytype | 2.6 K acs.orgnih.gov |
| Bulk NbSe₂ | 2H-polytype | 7.2 K rsc.orgresearchgate.net |
| Bulk NbSe₂ | 4H-polytype | 6.5 K rsc.org |
| Predicted High-Pressure Nb-S Phases | Various | < 15 K researchgate.net |
Thermodynamic and Kinetic Aspects of Polymorph Formation in this compound
The formation of different this compound polymorphs is governed by a delicate interplay of thermodynamic stability and kinetic factors. sci-hub.semdpi.comacs.org The synthesis of specific phases often relies on controlling experimental conditions to navigate the energy landscape of the system.
In the solid-state synthesis of NbS₂, the 3R and 2H polytypes are stable, while the 1T polymorph is considered metastable and has been stabilized in thin-film form. rsc.org The choice between the 2H and 3R phases in bulk synthesis can be directed by adjusting the sulfur pressure during growth. researchgate.net This indicates that the relative thermodynamic stability of these polytypes is sensitive to the chemical potential of sulfur.
The synthesis of layered this compound can also be achieved through novel routes, such as heating a layered potassium niobate (K₄Nb₆O₁₇·3H₂O) in a H₂S/N₂ gas mixture. researchgate.net This process yields highly crystalline, single-phase K₀.₃₄(H₂O)₀.₇NbS₂ at 750°C. researchgate.net Subsequent ion exchange and exfoliation can produce single nanosheets of NbS₂. researchgate.net Such non-equilibrium, kinetically controlled synthesis pathways open up possibilities for creating metastable phases that might not be accessible through traditional high-temperature solid-state reactions. acs.org
The formation of polymorphs can be understood through concepts like Ostwald's rule of stages, which posits that a system will transform from a less stable state to a more stable one through a series of intermediate, metastable states. sci-hub.se While not a universal law, this principle suggests that kinetic factors often favor the initial formation of a less stable polymorph, which may then transform to the thermodynamically stable phase. sci-hub.se The competition between polymorphs is influenced by factors such as the nucleation rate, which is dependent on the supersaturation and the solid-liquid interfacial energies of the different phases. mdpi.com
In the broader context of niobium compounds, such as niobium oxides, the formation of various polymorphs (e.g., TT, T, M, and H phases of Nb₂O₅) is highly dependent on the annealing temperature. mdpi.comacs.org Low-temperature synthesis methods often yield amorphous materials that crystallize into different polymorphs as the temperature is increased. mdpi.com This highlights the general principle that kinetic control at lower temperatures can trap metastable structures, while higher temperatures provide the thermal energy to overcome activation barriers and reach more thermodynamically stable states. sci-hub.se
Emerging Research Frontiers and Future Directions in Niobium Sulfide Studies
Exploration of Niobium Sulfide (B99878) in Quantum Materials Research
Niobium sulfides are at the forefront of quantum materials research due to their rich electronic phenomena, including superconductivity and charge density waves (CDWs). These properties are highly dependent on the material's stoichiometry and dimensionality.
Superconductivity: Bulk 2H-NbS2 is a well-known superconductor with a transition temperature (Tc) of approximately 6 K. nih.gov Unlike other isostructural and isoelectronic transition metal dichalcogenides (TMDCs) like 2H-NbSe2, bulk NbS2 is unique because it exhibits superconductivity without the presence of a charge density wave. nih.gov Recent studies have expanded the landscape of superconductivity in the niobium-sulfur system. For instance, orthorhombic niobium monosulfide (o-NbS), a three-dimensional counterpart to the layered dichalcogenides, has been discovered to be a type-II superconductor with a Tc of 6.0 K. americanelements.comnih.govgoogleapis.com This discovery in a 3D system provides a new platform for studying superconductivity beyond the quasi-two-dimensional TMDs. americanelements.comnih.govgoogleapis.com The superconducting properties of these materials are summarized in the table below.
| Niobium Sulfide Phase | Crystal System | Superconducting Transition Temperature (Tc) | Notes |
| 2H-NbS₂ | Hexagonal | ~6 K | Bulk material; superconductivity without CDW. nih.gov |
| 3R-NbS₂ | Rhombohedral | Metallic, no superconductivity observed above 1.4 K. | Thin films can transition from metallic 3R to superconducting 2H phase with increasing thickness. nih.gov |
| o-NbS | Orthorhombic | 6.0 K | A 3D type-II superconductor. americanelements.comnih.govgoogleapis.com |
| Monolayer NbS₂ | Hexagonal | Tc of ~3 K | Exhibits a Berezinskii–Kosterlitz–Thouless (BKT) transition. nih.gov |
Charge Density Waves (CDW): While bulk 2H-NbS2 does not exhibit a CDW, recent research has provided unambiguous evidence of a 3 × 3 CDW superstructure in monolayer H-NbS2 grown on graphene. sscmaterials.comresearchgate.netlibretexts.org This emergent phenomenon in the 2D limit, which is absent in the bulk material, highlights the critical role of dimensionality in the electronic properties of this compound. sscmaterials.comresearchgate.netlibretexts.org This 2D CDW is associated with a distinct energy gap of about 20 meV at the Fermi level. sscmaterials.comresearchgate.net Furthermore, studies on intercalated systems like iron this compound (FexNbS2) have revealed a novel three-dimensional charge order, a finding that suggests these materials are strongly correlated electron systems and opens new avenues for exploring the interplay between magnetism and charge order. This discovery is the first of its kind in intercalated TMDs and points towards their potential in quantum computing and energy-efficient storage.
Integration of this compound into Heterogeneous Catalytic Systems
The unique electronic structure and surface properties of niobium sulfides make them promising candidates for heterogeneous catalysts. Their metallic nature, in contrast to the semiconducting properties of more common TMDs like MoS2, facilitates efficient electron transfer, which is crucial for many catalytic reactions.
Electrocatalysis for Hydrogen Evolution Reaction (HER): Niobium disulfide (NbS2) has attracted significant interest as a cost-effective electrocatalyst for the hydrogen evolution reaction (HER), a key process in water splitting for hydrogen production. Unlike MoS2, where catalytic activity is primarily confined to the edge sites, the basal planes of NbS2 are also catalytically active. Research has demonstrated that by tailoring the structure of NbS2, for instance through annealing to create larger flakes with more exposed basal plane sites, the HER performance can be significantly enhanced. The combination of NbS2 with other materials, such as graphene foam or other TMDs like MoSe2, creates heterostructures with synergistic effects, further improving catalytic activity by increasing the number of active sites and enhancing charge transfer.
Artificial Intelligence and Machine Learning Approaches for this compound Materials Discovery and Property Prediction
The vast and complex design space of materials like this compound presents a significant challenge for traditional trial-and-error discovery methods. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate this process.
Accelerating Materials Discovery and Synthesis: ML models can be trained on large datasets of existing materials to predict the stability and properties of new, undiscovered compounds. For 2D materials like NbS2, AI-driven approaches can screen thousands of potential candidates, identifying promising structures for further computational and experimental validation. While much of the pioneering work has focused on materials like MoS2, the methodologies are directly transferable to the this compound system. For instance, ML algorithms such as XGBoost have been used to predict the success of chemical vapor deposition (CVD) synthesis of 2D materials by analyzing the complex interplay of growth parameters like temperature and gas flow rates. This approach can significantly reduce the time and resources spent on optimizing synthesis conditions for high-quality this compound films.
Predicting Material Properties: Beyond discovery, ML is used to predict the specific properties of materials. Gradient-boosted (GB) algorithms, for example, can establish structure-to-property relationships from existing datasets to accurately predict electronic band gaps, total energy, and other key characteristics of 2D materials. By analyzing large datasets text-mined from scientific literature, ML models can also learn to predict the optimal synthesis conditions, such as reaction temperature and time, for solid-state reactions. This data-driven approach helps to rationalize synthesis processes and guide the experimental realization of new this compound phases with desired functionalities.
Advanced In-Situ and Operando Characterization Techniques for this compound in Functional Devices
To fully understand and optimize the performance of this compound in functional devices, it is crucial to study the material under actual operating conditions. Advanced in-situ (in place) and operando (at work) characterization techniques provide real-time insights into the structural and chemical transformations that govern device behavior.
Probing Electrochemical Processes in Batteries: In-situ transmission electron microscopy (TEM) has been instrumental in revealing the mechanisms of energy storage in this compound-based battery electrodes. nih.govamericanelements.comsscmaterials.com For example, in-situ TEM studies of NbS2 anodes in sodium-ion batteries have directly visualized the anisotropic sodiation kinetics, showing that Na ions preferentially diffuse within the layers of the material, leading to lattice expansion. nih.govsscmaterials.com These studies have also tracked phase transitions during cycling, identifying a transition from pristine 3R-NbS2 to 2H-NaNbS2 and confirming that sodium storage occurs purely through an intercalation mechanism, rather than the more common intercalation-conversion mechanism seen in other TMDs. nih.govsscmaterials.com
Investigating Catalytic Mechanisms: Operando spectroscopy is a powerful tool for elucidating the active sites and reaction intermediates in this compound catalysts. Operando Raman spectroscopy, for instance, can monitor the vibrational modes of a catalyst during a reaction, providing information about its structural transformations as they happen. nih.govgoogleapis.com This technique has been used to identify active species in Ni-Nb oxide catalysts during ammoxidation reactions and sulfided Mo species in Ni-Mo catalysts. nih.govgoogleapis.com Similarly, operando X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) provide element-specific information about the electronic state and local coordination environment of niobium atoms within a catalyst under electrochemical conditions. researchgate.netlibretexts.org These techniques are vital for understanding how the catalyst surface reconstructs during reactions like the HER or OER and for correlating these changes with catalytic activity and stability. libretexts.org
Scalable Manufacturing and Industrial Relevance of this compound-Based Technologies
For this compound to transition from laboratory research to widespread application, the development of scalable and cost-effective manufacturing processes is essential.
Scalable Synthesis Methods: Significant progress has been made in developing methods for the large-scale production of this compound nanosheets. One promising technique is electrochemical exfoliation, which uses an alternating current to exfoliate bulk NbS2 crystals into highly uniform, few-layer nanosheets. This method has the potential for mass production. Another widely used technique is chemical vapor deposition (CVD), which allows for the growth of large-area, high-quality NbS2 films with controlled thickness, from monolayers to multiple layers. nih.gov Researchers have developed atmospheric pressure CVD methods, which are more scalable than those requiring high vacuum, to produce ultra-flat NbS2 flakes. Furthermore, universal synthesis approaches involving the sulfurization of metal oxides in carbon disulfide (CS2) vapor are being developed for a wide range of transition metal sulfides, including those of niobium, offering a simple and scalable route to these materials.
Industrial Applications: The primary industrial relevance of this compound currently lies in the field of catalysis. Its potential as a hydrodesulfurization (HDS) catalyst is significant for the petroleum industry, which requires efficient removal of sulfur from crude oil fractions. nih.gov The development of more robust and active this compound-based HDS catalysts could offer an alternative to traditional molybdenum-based systems. In the burgeoning hydrogen economy, NbS2-based electrocatalysts for the hydrogen evolution reaction (HER) represent a key technology for producing green hydrogen through water splitting. Beyond catalysis, the unique electronic properties of niobium sulfides make them potential candidates for future electronic and energy storage devices, such as high-performance supercapacitors and batteries, contributing to advancements in these critical industrial sectors. nih.gov
Q & A
Q. What synthesis methods are employed to prepare niobium sulfide for controlled stoichiometry in research settings?
this compound is typically synthesized via direct reaction of niobium metal with sulfur under controlled atmospheres. For example, commercial samples (e.g., Alfa Chemical Co., NbS₁.₅₃; Strem Chemical Co., NbS₁.₄₀) are pretreated at high temperatures in hydrogen sulfide environments to achieve desired phases. Researchers must verify stoichiometry using elemental analysis and pair synthesis with surface area measurements (e.g., BET surface area: 11.9 m²/g for NbS₂ vs. 1.37 m²/g for NbS₁.₄₀) to correlate structural properties with catalytic or electronic performance .
Q. Which characterization techniques are critical for assessing this compound’s structural and electronic properties?
Key techniques include:
- X-ray diffraction (XRD) : Identifies crystalline phases, though discrepancies arise due to poorly defined reference patterns for niobium sulfides .
- Transmission electron microscopy (TEM) : Measures particle size (e.g., 5–20 nm for NbS₂) and compares with XRD-derived crystallite sizes to assess aggregation .
- BET surface area analysis : Quantifies active sites for catalytic applications (e.g., 11.9 m²/g for Alfa’s NbS₂) .
- Elemental analysis : Confirms stoichiometry, critical for interpreting electrical properties (e.g., NbS₂ vs. NbS₁.₅₃) .
Advanced Research Questions
Q. How can researchers resolve contradictions in XRD patterns when identifying this compound’s crystalline phase?
this compound’s XRD patterns often deviate from reported sulfide or oxide phases. To address this:
- Compare experimental data with both hexagonal and rhombohedral phase simulations, as seen in molybdenum sulfide studies, to identify the best fit .
- Use complementary techniques like TEM and electron diffraction to validate crystallinity and rule out amorphous impurities .
- Reference synthetic protocols (e.g., pretreatment conditions, sulfur partial pressure) to contextualize phase variations .
Q. What experimental design strategies mitigate inconsistencies in catalytic activity measurements between this compound and other TMDs?
- Standardized testing : Conduct hydrodesulfurization (HDS) or hydrodenitrogenation (HDN) reactions under identical conditions (e.g., 350°C, fixed feed rates) to compare this compound (25–35% nitrogen conversion) with MoS₂ or RuS₂ .
- Surface-normalized activity : Calculate turnover frequencies using BET surface area data to account for differences in active site density .
- Post-reaction characterization : Analyze spent catalysts via XRD/TEM to detect phase changes or metal segregation (e.g., RuS₂ vs. Ru metal in ruthenium sulfide catalysts) .
Q. How do stoichiometric variations in this compound influence its electronic properties for applications like electromagnetic wave absorption?
- Bandgap engineering : Use density functional theory (DFT) to model how sulfur vacancies (e.g., NbS₁.₅₃ vs. NbS₂) alter band structures and dielectric properties .
- Experimental validation : Measure conductivity and permittivity across stoichiometries via impedance spectroscopy, correlating results with elemental analysis .
- Layer-dependent studies : Exfoliate bulk NbS₂ into monolayers and compare charge carrier mobility with bulk phases using Hall effect measurements .
Methodological Considerations
- Reproducibility : Document synthesis parameters (e.g., sulfur source, annealing duration) and raw data (XRD patterns, BET isotherms) in supplementary materials to enable replication .
- Data interpretation : Use particle size distributions (TEM/XRD) to distinguish between crystallite size and agglomerate effects in catalytic studies .
- Ethical reporting : Disclose commercial sample sources (e.g., Alfa, Strem) and pretreatment steps to clarify stoichiometric and surface area variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
